molecular formula C20H26N8O2 B15605222 UCB9608

UCB9608

Cat. No.: B15605222
M. Wt: 410.5 g/mol
InChI Key: WRONAJQPZWDYAR-ZDUSSCGKSA-N
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Description

UCB9608 is a useful research compound. Its molecular formula is C20H26N8O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONAJQPZWDYAR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UCB9608: A Technical Guide to its PI4KIIIβ Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory activity of UCB9608 against Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This document details the quantitative inhibitory data, experimental methodologies for key assays, and relevant signaling pathways, serving as a core resource for researchers in immunology, oncology, and drug discovery.

Core Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized through biochemical and cellular assays, demonstrating potent and selective inhibition of PI4KIIIβ. The key quantitative data are summarized in the table below for ease of comparison.

Target/AssayParameterValue (nM)Notes
PI4KIIIβ IC50 11 Potent direct inhibition of the kinase.[1]
Human Mixed Lymphocyte Reaction (HuMLR)IC5037Demonstrates cellular activity and immunosuppressive potential.[1]
PI3KC2αSelectivity-Selective over PI3KC2α.[1]
PI3KC2βSelectivity-Selective over PI3KC2β.[1]
PI3KC2γSelectivity-Selective over PI3KC2γ.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. The following sections provide descriptions of the likely protocols used to determine the inhibitory activity of this compound, based on standard laboratory practices and information from relevant research.

PI4KIIIβ Biochemical Assay (ADP-Glo™ Kinase Assay)

The half-maximal inhibitory concentration (IC50) of this compound against PI4KIIIβ was likely determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

  • Recombinant human PI4KIIIβ enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

  • White, opaque multi-well plates

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

  • Kinase Reaction:

    • Add the PI4KIIIβ enzyme, PI substrate, and this compound dilution to the wells of the assay plate.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for ATP for PI4KIIIβ to ensure accurate IC50 determination.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to control wells (containing DMSO vehicle instead of this compound). The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.

Human Mixed Lymphocyte Reaction (HuMLR) Assay

The immunosuppressive activity of this compound was assessed using a one-way Human Mixed Lymphocyte Reaction (HuMLR) assay. This assay measures the proliferation of T-cells from one donor (responder cells) in response to stimulation by irradiated peripheral blood mononuclear cells (PBMCs) from an HLA-mismatched donor (stimulator cells).

Principle: The proliferation of responder T-cells is a hallmark of the alloimmune response. The inhibition of this proliferation by a compound indicates its immunosuppressive potential. Cell proliferation is often measured by the dilution of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is incorporated into the cells and is halved with each cell division.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, HLA-mismatched donors.

  • This compound (or other test compounds).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics).

  • CFSE (Carboxyfluorescein succinimidyl ester).

  • Ficoll-Paque for PBMC isolation.

  • Irradiation source (e.g., X-ray or gamma irradiator).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

    • Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.

    • Treat the stimulator cells with a cytostatic agent (e.g., mitomycin C) or irradiation (e.g., 30 Gy) to prevent their proliferation.

  • CFSE Labeling of Responder Cells:

    • Resuspend the responder cells at a concentration of 1-10 x 106 cells/mL in serum-free medium.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding an equal volume of complete medium.

    • Wash the cells multiple times with complete medium to remove excess CFSE.

  • Co-culture:

    • Plate the CFSE-labeled responder cells and the irradiated stimulator cells together in a 96-well round-bottom plate at a 1:1 ratio (e.g., 1 x 105 cells of each).

    • Add serial dilutions of this compound to the co-cultures. Include vehicle (DMSO) controls.

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the T-cell populations. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

  • Data Analysis:

    • Quantify the percentage of proliferated cells (cells that have undergone one or more divisions) in each condition.

    • Calculate the percent inhibition of proliferation for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

Mandatory Visualizations

PI4KIIIβ Signaling Pathway and Inhibition by this compound

PI4KIIIbeta_Signaling_Pathway cluster_membrane Golgi Membrane cluster_downstream Downstream Effectors PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta PI4P Phosphatidylinositol 4-Phosphate (PI4P) Effector_Proteins PI4P Effector Proteins (e.g., OSBP, FAPP2, GOLPH3) PI4P->Effector_Proteins PI4KIIIbeta->PI4P ATP to ADP Vesicular_Trafficking Vesicular Trafficking (Protein Secretion, Membrane Transport) Effector_Proteins->Vesicular_Trafficking T_Cell_Activation T-Cell Activation Vesicular_Trafficking->T_Cell_Activation This compound This compound This compound->PI4KIIIbeta

Caption: PI4KIIIβ phosphorylates PI to PI4P at the Golgi, regulating vesicular trafficking and T-cell activation. This compound inhibits this process.

Experimental Workflow for IC50 Determination of this compound

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Assay cluster_detection 3. ADP Detection (ADP-Glo™) cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of this compound Reaction_Setup Combine enzyme, substrate, and this compound in assay plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare PI4KIIIβ enzyme and PI substrate solution Enzyme_Prep->Reaction_Setup Reaction_Start Initiate reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation ATP_Depletion Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->ATP_Depletion Luminescence_Gen Add Kinase Detection Reagent to generate light ATP_Depletion->Luminescence_Gen Read_Plate Measure luminescence Luminescence_Gen->Read_Plate Calc_Inhibition Calculate % inhibition Read_Plate->Calc_Inhibition Calc_IC50 Determine IC50 via non-linear regression Calc_Inhibition->Calc_IC50

Caption: Workflow for determining the IC50 of this compound against PI4KIIIβ using a biochemical assay.

References

UCB9608: A Technical Guide to a Potent and Selective PI4KIIIβ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of UCB9608, a potent, selective, and orally bioavailable inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). This compound has demonstrated significant immunosuppressive activity, positioning it as a valuable tool for research and a potential therapeutic agent. This guide synthesizes the available structural, biochemical, and pharmacokinetic data, details the experimental protocols used for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Core Properties of this compound

This compound is a small molecule inhibitor belonging to the 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amine class.[1] Its development was the result of a medicinal chemistry effort to optimize the physicochemical and pharmacokinetic properties of an earlier series of compounds.[1][2]

PropertyValueReference
IUPAC Name (3S)-4-(5-amino-7-(4-methylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-2-yl)-N-(2-methyl-4-methoxyphenyl)piperazine-1-carboxamide
CAS Number 1616413-96-7
Molecular Formula C₂₅H₃₃N₉O₂S
Molecular Weight 539.66 g/mol
Primary Target Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ)[1]
PDB Accession Code 6GL3 (Co-crystal structure with PI4KIIIβ)

Quantitative Biological Activity

This compound exhibits high potency for its primary target, PI4KIIIβ, and demonstrates functional activity in cellular assays relevant to its immunosuppressive effects.

AssayIC₅₀ (nM)Reference
PI4KIIIβ Enzyme Assay 11
Human Mixed Lymphocyte Reaction (HuMLR) 37

Selectivity Profile

A kinome-wide screen of 250 kinases demonstrated that at a concentration of 10 µM, this compound only showed significant inhibition of PI4KIIIβ and the Class II PI3K isoforms (PI3KC2α, β, and γ). This indicates a high degree of selectivity. While the exact IC₅₀ values for the PI3KC2 isoforms are not publicly available, the data suggests a favorable selectivity profile for PI4KIIIβ.

Pharmacokinetic Properties

This compound was engineered for an improved pharmacokinetic profile, demonstrating good oral bioavailability and metabolic stability. The following parameters have been reported from preclinical studies in mice.

ParameterValueReference
Half-life (t₁/₂) 1.4 hours
Bioavailability (F%) High
Blood Clearance (CLb) Very Low

Note: Specific numerical values for bioavailability and clearance are detailed in the primary publication by Reuberson et al. and are described qualitatively here.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of this compound, as described in the primary literature. For complete and detailed protocols, refer to the supporting information of Reuberson et al., J Med Chem 2018, 61(15), 6705-6723.

PI4KIIIβ Enzyme Assay

A biochemical assay was utilized to determine the in vitro potency of this compound against purified PI4KIIIβ. The assay likely measures the phosphorylation of a phosphatidylinositol substrate to phosphatidylinositol 4-phosphate (PI4P), with the amount of product quantified, typically through luminescence-based or radiometric methods. A concentration-response curve would be generated to calculate the IC₅₀ value.

Human Mixed Lymphocyte Reaction (HuMLR) Assay

This cell-based assay is a standard method for assessing the immunosuppressive potential of a compound. It involves the co-culture of peripheral blood mononuclear cells (PBMCs) from two different donors. The resulting allogeneic recognition leads to T-cell proliferation, which can be measured by the incorporation of a radioactive or colorimetric proliferation marker (e.g., ³H-thymidine or BrdU). The ability of this compound to inhibit this proliferation is quantified to determine its IC₅₀ in this functional context.

Kinase Selectivity Profiling

A comprehensive kinase panel, likely utilizing a technology such as KINOMEscan™ or a similar platform, was used to assess the selectivity of this compound. In this type of assay, the compound is tested for its ability to compete with a ligand for the ATP-binding site of a large number of purified kinases. The results are typically reported as the percent inhibition at a fixed concentration or as IC₅₀/Kd values for any kinases that are significantly inhibited.

In Vivo Pharmacokinetic Studies

To determine the pharmacokinetic parameters, this compound was administered to mice, likely via both intravenous (IV) and oral (PO) routes. Blood samples were collected at various time points post-dosing, and the concentration of this compound in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). The resulting concentration-time data was then used to calculate parameters including half-life, clearance, and oral bioavailability.

X-ray Crystallography

To elucidate the binding mode of this compound to its target, a co-crystal structure of the compound in complex with the PI4KIIIβ protein was determined. This involved expressing and purifying the PI4KIIIβ protein, co-crystallizing it with this compound, and then using X-ray diffraction to determine the three-dimensional structure of the complex at atomic resolution. The resulting structure is deposited in the Protein Data Bank (PDB) with the accession code 6GL3.

Visualizations

This compound Mechanism of Action in T-Cell Signaling

The immunosuppressive effects of this compound are mediated through the inhibition of PI4KIIIβ, a critical enzyme in the phosphoinositide signaling pathway, which plays a key role in T-cell activation.

PI4KIIIb_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation PI Phosphatidylinositol (PI) PI4P PI(4)P PI->PI4P PI4KIIIβ PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K IP3 IP3 PIP2->IP3 PLCγ DAG DAG PIP2->DAG PLCγ Akt Akt PIP3->Akt Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PI4KIIIb PI4KIIIβ PI4KIIIb->PI4P This compound This compound This compound->PI4KIIIb Inhibition Proliferation T-Cell Proliferation & Activation Akt->Proliferation PKC->Proliferation Ca_release->Proliferation

Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.

Experimental Workflow for this compound Characterization

The discovery and characterization of this compound followed a structured workflow from initial screening to in vivo validation.

UCB9608_Workflow cluster_discovery Discovery & In Vitro Characterization cluster_physchem Physicochemical & Structural Analysis cluster_invivo In Vivo Evaluation a Lead Optimization b PI4KIIIβ Enzyme Assay a->b c HuMLR Assay b->c d Kinase Selectivity Screening c->d e Solubility & Stability d->e f X-ray Crystallography (with PI4KIIIβ) e->f g Mouse Pharmacokinetics (IV & PO) f->g h Allogeneic Organ Engraftment Models g->h

References

UCB9608: A Technical Guide to its Application in Immunosuppression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB9608 is a potent, selective, and orally bioavailable inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2] This small molecule has emerged as a valuable tool compound in immunological research, particularly in the investigation of novel immunosuppressive therapies.[1][2] Its primary application lies in its ability to prolong allogeneic organ engraftment, offering a promising alternative to existing immunosuppressive regimens.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research.

Core Mechanism of Action: PI4KIIIβ Inhibition

This compound exerts its immunosuppressive effects through the specific inhibition of PI4KIIIβ, a lipid kinase responsible for the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This process is a critical step in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule involved in T-cell activation and effector functions. By inhibiting PI4KIIIβ, this compound disrupts the signaling cascade downstream of T-cell receptor (TCR) activation, ultimately leading to a reduction in T-cell proliferation and cytokine production.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Parameter Value Assay Reference
PI4KIIIβ IC50 11 nMIn vitro kinase assay[2]
Selectivity vs. PI3KC2α >1000-foldIn vitro kinase assay[2]
Selectivity vs. PI3KC2β >1000-foldIn vitro kinase assay[2]
Selectivity vs. PI3KC2γ >1000-foldIn vitro kinase assay[2]
Oral Bioavailability (Mouse) 50.4%Pharmacokinetic study in CD-1 mice[3]
Plasma Half-life (Mouse, PO) 5.9 hPharmacokinetic study in CD-1 mice[3]

Table 1: In Vitro and Pharmacokinetic Properties of this compound.

Animal Model Treatment Outcome Reference
Murine Cardiac Allograft This compound (oral administration)Significant prolongation of allograft survival[1][2]
(C57BL/6 to BALB/c)

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

In Vitro PI4KIIIβ Kinase Assay

This protocol describes a method for determining the in vitro potency of this compound against PI4KIIIβ.

Materials:

  • Recombinant human PI4KIIIβ enzyme

  • Phosphatidylinositol (PI) substrate

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, PI substrate, and the diluted this compound.

  • Add the recombinant PI4KIIIβ enzyme to initiate the pre-incubation.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 4M Guanidine HCl).

  • Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose filter plate) to capture the phosphorylated PI.

  • Wash the filter plate to remove unincorporated [γ-32P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Murine Heterotopic Cardiac Allograft Model

This protocol outlines the in vivo evaluation of this compound in a murine model of heart transplantation.

Animals:

  • Donor mice: C57BL/6

  • Recipient mice: BALB/c

Procedure:

  • Anesthesia: Anesthetize both donor and recipient mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Donor Heart Procurement:

    • Perform a midline laparotomy and thoracotomy on the donor mouse.

    • Cannulate the ascending aorta and perfuse the heart with cold saline.

    • Ligate the pulmonary artery and veins, and the superior and inferior vena cava.

    • Excise the donor heart.

  • Heterotopic Transplantation:

    • Perform a midline laparotomy on the recipient mouse to expose the abdominal aorta and inferior vena cava.

    • Perform an end-to-side anastomosis of the donor ascending aorta to the recipient abdominal aorta.

    • Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient inferior vena cava.

    • Close the abdominal incision.

  • Drug Administration:

    • Prepare a formulation of this compound for oral gavage.

    • Administer this compound or vehicle control to the recipient mice daily, starting from the day of transplantation.

  • Monitoring and Endpoint:

    • Monitor the viability of the cardiac allograft daily by abdominal palpation.

    • The endpoint is defined as the cessation of a palpable heartbeat, which is considered graft rejection.

    • Record the day of rejection for each mouse.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves to compare the allograft survival between the this compound-treated and vehicle-treated groups.

    • Perform statistical analysis (e.g., log-rank test) to determine the significance of the difference in survival.

Visualizations

Signaling Pathway of this compound-mediated Immunosuppression

G cluster_tcr T-Cell Receptor Activation cluster_pi_metabolism Phosphoinositide Metabolism cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response TCR TCR-CD3 Complex Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 PI PI PI4KIIIB PI4KIIIβ PI->PI4KIIIB PI4P PI4P PI4KIIIB->PI4P PIP5K PIP5K PI4P->PIP5K PIP2 PIP2 PIP5K->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg1->PIP2 hydrolyzes Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC_activation PKC Activation DAG->PKC_activation NFAT_activation NFAT Activation Ca_flux->NFAT_activation Cytokine_production Cytokine Production (e.g., IL-2) NFAT_activation->Cytokine_production NFkB_activation NF-κB Activation PKC_activation->NFkB_activation NFkB_activation->Cytokine_production T_cell_proliferation T-Cell Proliferation Cytokine_production->T_cell_proliferation Immunosuppression Immunosuppression This compound This compound This compound->PI4KIIIB inhibits

Caption: this compound inhibits PI4KIIIβ, disrupting T-cell signaling.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Model Setup cluster_procedure Surgical Procedure cluster_treatment Treatment Regimen cluster_monitoring Monitoring & Analysis Donor Donor Mouse (C57BL/6) Procurement Harvest Donor Heart Donor->Procurement Recipient Recipient Mouse (BALB/c) Transplantation Heterotopic Cardiac Transplantation Recipient->Transplantation Procurement->Transplantation Treatment_Group This compound (Oral Gavage) Transplantation->Treatment_Group Control_Group Vehicle Control (Oral Gavage) Transplantation->Control_Group Monitoring Daily Palpation of Allograft Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Cessation of Heartbeat (Rejection) Monitoring->Endpoint Analysis Kaplan-Meier Survival Analysis Endpoint->Analysis

Caption: Workflow for assessing this compound efficacy in a murine cardiac allograft model.

References

UCB9608: A Technical Guide to its Immunosuppressive Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB9608 is a potent and selective, orally bioavailable small molecule inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2][3] Emerging as a promising immunosuppressive agent, this compound has demonstrated significant potential in preclinical models of allograft rejection.[1][2] This technical guide provides an in-depth overview of the core data and methodologies related to the immunosuppressive role of this compound, intended for a scientific audience engaged in immunology and drug development.

Core Mechanism of Action

This compound exerts its immunosuppressive effects through the targeted inhibition of PI4KIIIβ, a lipid kinase crucial for various cellular processes, including membrane trafficking and signal transduction.[2][3] In the context of the immune system, PI4KIIIβ is implicated in the activation and proliferation of T-lymphocytes. By inhibiting PI4KIIIβ, this compound disrupts downstream signaling pathways that are essential for T-cell-mediated immune responses, a critical factor in allograft rejection.[2] A co-crystal structure of this compound with PI4KIIIβ has been resolved, confirming the binding mode of this class of inhibitors.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

TargetAssayIC50 (nM)SelectivityReference
PI4KIIIβBiochemical Assay11Selective over PI3KC2 α, β, and γ lipid kinases[1][3]
T-Cell ProliferationHuman Mixed Lymphocyte Reaction (HuMLR)37-

Table 2: In Vivo Efficacy

Animal ModelTreatmentOutcomeReference
Murine Heterotopic Cardiac AllograftThis compoundSignificantly prolonged allogeneic organ engraftment[1][2]

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the immunosuppressive activity of this compound.

Note: The following protocols are generalized based on standard immunological assays. The specific parameters for the experiments conducted with this compound are not fully available in the public domain.

Human Mixed Lymphocyte Reaction (HuMLR) Assay

This assay assesses the in vitro immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy human donors using Ficoll-Paque density gradient centrifugation.
  • Designate PBMCs from one donor as "responder cells" and the other as "stimulator cells."
  • Treat the stimulator cells with Mitomycin C or irradiation to arrest their proliferation.

2. Co-culture:

  • Plate the responder PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.
  • Add the treated stimulator PBMCs to the wells at a 1:1 ratio with the responder cells.
  • Add this compound at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO).

3. Proliferation Measurement:

  • Incubate the plate for 5 days at 37°C in a humidified CO2 incubator.
  • On day 4, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU or a dye like CFSE.
  • On day 5, harvest the cells and measure the incorporation of the proliferation marker according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition of T-cell proliferation at each concentration of this compound compared to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Murine Heterotopic Cardiac Allograft Model

This in vivo model evaluates the efficacy of an immunosuppressive agent in preventing the rejection of a transplanted organ.

1. Animals:

  • Use male Balb/C mice as both donors and recipients to create a fully allogeneic transplant model.

2. Surgical Procedure:

  • Anesthetize a donor mouse and perform a median sternotomy to expose the heart.
  • Perfuse the heart with cold saline and then excise it.
  • Anesthetize a recipient mouse and expose the abdominal aorta and inferior vena cava.
  • Perform an end-to-side anastomosis of the donor ascending aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.
  • Close the abdominal incision.

3. Drug Administration:

  • Administer this compound or a vehicle control to the recipient mice daily via oral gavage, starting on the day of transplantation.

4. Monitoring and Endpoint:

  • Palpate the transplanted heart daily to assess its viability (presence of a heartbeat).
  • The primary endpoint is the cessation of a palpable heartbeat, which indicates graft rejection.
  • Record the day of rejection for each mouse.

5. Data Analysis:

  • Construct Kaplan-Meier survival curves to compare the graft survival times between the this compound-treated and vehicle-treated groups.
  • Use a log-rank test to determine the statistical significance of the difference in survival.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its immunosuppressive effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 PI4KIIIb PI4KIIIβ CD28->PI4KIIIb PIP2 PIP2 PI4KIIIb->PIP2 PI4P -> ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB Gene Gene Transcription (IL-2, etc.) NFAT->Gene AP1->Gene NFkB->Gene Proliferation T-Cell Proliferation & Activation Gene->Proliferation This compound This compound This compound->PI4KIIIb

Caption: this compound inhibits PI4KIIIβ, disrupting T-cell activation signaling.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection Biochem Biochemical Assay (PI4KIIIβ IC50) Potency Potency & Selectivity Assessment Biochem->Potency HuMLR Human Mixed Lymphocyte Reaction (T-Cell Proliferation IC50) HuMLR->Potency PK Pharmacokinetics (Oral Bioavailability) Efficacy In Vivo Efficacy Assessment PK->Efficacy Allograft Murine Allograft Model (Graft Survival) Allograft->Efficacy Selection Lead Candidate Selection Potency->Selection Efficacy->Selection

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective PI4KIIIβ inhibitor with demonstrated immunosuppressive activity in both in vitro and in vivo models. Its ability to prolong allogeneic organ engraftment in preclinical studies highlights its potential as a novel therapeutic agent for the prevention of transplant rejection. Further investigation into the detailed molecular mechanisms and clinical evaluation of this compound is warranted.

References

The Role of PI4KIIIβ in T Cell Activation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-kinase type III beta (PI4KIIIβ) is a critical enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P). This lipid serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule in T cell activation. This technical guide provides an in-depth overview of the function of PI4KIIIβ in T cell activation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. Understanding the role of PI4KIIIβ is paramount for identifying novel therapeutic targets in immunology and drug development.

Introduction to PI4KIIIβ and T Cell Activation

T cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and the secretion of cytokines. Phosphoinositide signaling plays a pivotal role in this process, and PI4KIIIβ, as a producer of a key precursor molecule, is emerging as a significant regulator.

PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol (B14025) ring, generating PI4P. This PI4P pool is a substrate for phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) to produce PIP2. PIP2 is a critical component of the plasma membrane and is hydrolyzed by phospholipase C gamma 1 (PLCγ1) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) upon TCR stimulation. These messengers, in turn, trigger calcium mobilization and activate protein kinase C (PKC), respectively, leading to the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T cells) and NF-κB.

Quantitative Data on PI4KIIIβ Function in Lymphocyte Activation

The functional importance of PI4KIIIβ in lymphocyte activity is underscored by studies demonstrating the impact of its inhibition or knockdown on cellular responses.

Parameter MeasuredExperimental SystemEffect of PI4KIIIβ Inhibition/KnockdownReference
T-cell-mediated B-cell activation Rat model (sheep red blood cell injection)Inhibition of PI4KIIIβ (100 mg/kg over 4 days) reduced the plaque-forming antibody titer per spleen to a similar extent as cyclosporine.[1]
Cell Proliferation MDA-MB-231 human breast cancer cell lineRNAi-mediated knockdown of PI4KIIIβ resulted in a 26.1% reduction in cell proliferation (P<0.05).[2]

Signaling Pathways Involving PI4KIIIβ in T Cell Activation

PI4KIIIβ is positioned upstream of critical signaling hubs in T cell activation. Its product, PI4P, is essential for maintaining the PIP2 pool, which is central to the propagation of the TCR signal.

TCR-Mediated Signaling Cascade

Upon TCR engagement, a series of phosphorylation events leads to the recruitment and activation of PLCγ1 at the immunological synapse. PI4KIIIβ's role is to ensure a sufficient supply of PI4P for the localized synthesis of PIP2, which is then cleaved by activated PLCγ1.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR ZAP70 ZAP-70 TCR->ZAP70 Activation CD28 CD28 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruitment PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Phosphorylation PIP5K PIP5K PIP2 PIP2 PIP5K->PIP2 Phosphorylation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG PI PI PI->PI4KIIIb PI4P->PIP5K PIP2->PLCg1 Hydrolysis ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 SLP76->PLCg1 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC NFAT NFAT activation Ca_release->NFAT CoIP_Workflow start Activated T Cell Lysate ip Immunoprecipitation with anti-PI4KIIIβ antibody start->ip wash Wash beads to remove non-specific binders ip->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE and Western Blot (for validation) elute->sds_page ms Mass Spectrometry (for identification of novel interactors) elute->ms analysis Data Analysis and Protein Identification ms->analysis

References

UCB9608 Signaling Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB9608 is a potent, selective, and orally bioavailable small molecule inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a lipid kinase implicated in the regulation of intracellular signaling pathways crucial for immune cell function. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its modulation of the PI4KIIIβ signaling pathway. We present a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the signaling cascade and experimental workflows to support further research and development of this compound as a potential immunomodulatory agent.

Introduction

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a key enzyme responsible for the production of phosphatidylinositol 4-phosphate (PI4P), a critical phosphoinositide that acts as a signaling molecule and a component of cellular membranes, particularly at the Golgi apparatus. In the context of the immune system, PI4KIIIβ plays a vital role in T cell activation, proliferation, and cytokine production. Dysregulation of this pathway has been linked to various inflammatory and autoimmune disorders.

This compound has emerged as a valuable tool compound for studying the physiological and pathological roles of PI4KIIIβ. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a promising candidate for therapeutic development. This guide aims to consolidate the current understanding of this compound's interaction with the PI4KIIIβ signaling pathway, providing a comprehensive resource for researchers in the field.

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PI4KIIIβ. By binding to the ATP-binding site of the kinase, this compound prevents the phosphorylation of phosphatidylinositol (PI) to PI4P. The reduction in PI4P levels disrupts the recruitment and activation of downstream effector proteins, ultimately leading to the modulation of T cell-mediated immune responses.

The PI4KIIIβ Signaling Pathway in T Cells

The activation of T cells via the T cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a signaling cascade that is partially dependent on PI4KIIIβ. While the complete downstream pathway of PI4KIIIβ in T cells is still under active investigation, current evidence suggests its involvement in the regulation of key signaling nodes such as the PI3K/Akt pathway.

dot

PI4KIIIbeta_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K PI PI PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta PI4P PI4P PI4P->PI3K Substrate (indirect) PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PI4KIIIbeta->PI4P Phosphorylation This compound This compound This compound->PI4KIIIbeta Inhibition Proliferation T Cell Proliferation & Survival Akt->Proliferation Cytokines Cytokine Production Akt->Cytokines PI4K_Assay_Workflow A Prepare this compound Serial Dilutions C Add this compound or DMSO A->C B Add PI4KIIIβ Enzyme to 384-well plate B->C D Incubate (15 min) C->D E Add PI:PS Substrate & ATP D->E F Incubate (1 hr) E->F G Add ADP-Glo Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I HuMLR_Workflow cluster_prep Cell Preparation cluster_culture Co-culture cluster_analysis Analysis A Isolate PBMCs (Donor A & B) B Treat Stimulator PBMCs (Donor B) with Mitomycin C A->B C Label Responder PBMCs (Donor A) with CFSE A->C D Co-culture Responder & Stimulator PBMCs (1:1) B->D C->D E Add this compound or DMSO D->E F Incubate (5-7 days) E->F G Harvest Cells F->G H Analyze CFSE Dilution by Flow Cytometry G->H I Calculate IC50 H->I

UCB9608: A Potent and Orally Bioavailable PI4KIIIβ Inhibitor for Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers and Drug Development Professionals

Executive Summary

UCB9608 is a potent and selective small molecule inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a lipid kinase implicated in various cellular processes, including immune cell function. Developed from a series of 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amines, this compound (also referred to as compound 44 in the primary literature) demonstrates significant improvements in solubility, metabolic stability, and oral bioavailability over its predecessors.[1][2][3] Preclinical studies have highlighted its potential as an immunosuppressive agent, particularly in the context of preventing allogeneic organ transplant rejection.[2][4] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical efficacy, and physicochemical properties.

Introduction

The prevention of organ allograft rejection remains a significant challenge in transplantation medicine, necessitating the development of novel, effective, and well-tolerated immunosuppressive therapies.[4] this compound has emerged as a promising candidate from a medicinal chemistry program aimed at identifying potent inhibitors of PI4KIIIβ.[1][3] This kinase plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a precursor for important second messengers involved in T-cell activation and signaling.[5][6] By targeting PI4KIIIβ, this compound offers a distinct mechanism of action compared to many currently available immunosuppressants.

Mechanism of Action: Targeting PI4KIIIβ-Mediated Signaling

This compound exerts its immunosuppressive effects through the potent and selective inhibition of PI4KIIIβ.[7] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) to form PI4P. PI4P is a key intermediate in the phosphoinositide signaling pathway, serving as a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2).[5] In T lymphocytes, PIP2 is essential for the generation of the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) upon T-cell receptor (TCR) activation, leading to downstream signaling events that culminate in T-cell proliferation, differentiation, and cytokine production.[6][8]

By inhibiting PI4KIIIβ, this compound is hypothesized to deplete the pool of PI4P, thereby reducing the availability of PIP2 and dampening TCR-mediated signaling cascades essential for T-cell activation and the subsequent immune response against an allograft.

PI4KIIIbeta_Pathway cluster_membrane Plasma Membrane PI PI PI4P PI4P PI->PI4P phosphorylates PIP2 PIP2 PI4P->PIP2 further phosphorylation PLCg PLCγ PIP2->PLCg substrate for TCR_CD28 TCR / CD28 Activation PI4KIIIbeta PI4KIIIβ TCR_CD28->PI4KIIIbeta activates TCR_CD28->PLCg activates This compound This compound This compound->PI4KIIIbeta inhibits IP3 IP3 PLCg->IP3 generates DAG DAG PLCg->DAG generates T_Cell_Activation T-Cell Proliferation, Cytokine Release, Effector Function IP3->T_Cell_Activation DAG->T_Cell_Activation Rejection Allograft Rejection T_Cell_Activation->Rejection

Figure 1: Putative signaling pathway inhibited by this compound in T-cells.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against its target enzyme and in cell-based assays relevant to the immune response.

Assay Parameter Value Reference
PI4KIIIβ Enzymatic AssayIC5011 nM[7]
Human Mixed Lymphocyte Reaction (HuMLR)IC5037 nM[7][9]

Table 1: In Vitro Potency of this compound

The compound also exhibits selectivity for PI4KIIIβ over other related lipid kinases, such as PI3KC2 α, β, and γ.[7]

In Vivo Efficacy

The immunosuppressive potential of this compound has been evaluated in a murine model of cardiac allograft rejection. Oral administration of this compound at a dose of 5 mg/kg significantly prolonged the survival of heterotopic cardiac allografts.[9] Notably, graft survival was maintained even after the cessation of treatment, suggesting the induction of a state of immunological tolerance.[2][9]

Pharmacokinetics and Physicochemical Properties

A key achievement in the development of this compound was the optimization of its physicochemical properties, leading to improved solubility and metabolic stability compared to earlier analogues.[1][3] This optimization resulted in an excellent pharmacokinetic profile with good oral bioavailability, which is a significant advantage for potential clinical development.[1] While specific pharmacokinetic parameters from the primary literature were not fully accessible for this review, the reported data indicate that this compound achieves exposures sufficient for in vivo efficacy with oral administration.[9]

Experimental Protocols

Detailed experimental protocols were not available in the publicly accessible literature. The following descriptions are based on standard methodologies in the field.

PI4KIIIβ Enzymatic Assay

The in vitro inhibitory activity of this compound against PI4KIIIβ was likely determined using a biochemical assay that measures the phosphorylation of a phosphatidylinositol substrate. Such assays typically involve incubating the recombinant enzyme with the substrate and ATP (often radiolabeled), followed by quantification of the phosphorylated product. The IC50 value is then calculated from the dose-response curve of the inhibitor.

Human Mixed Lymphocyte Reaction (HuMLR)

The HuMLR is a standard in vitro assay to assess the immunosuppressive activity of a compound on T-cell proliferation and activation. It involves co-culturing peripheral blood mononuclear cells (PBMCs) from two different donors. The allogeneic stimulation leads to T-cell proliferation, which can be measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or a fluorescent dye. The IC50 is the concentration of the compound that causes a 50% reduction in T-cell proliferation.

Murine Cardiac Allograft Model

The in vivo efficacy of this compound was assessed in a heterotopic cardiac transplantation model in mice. This surgical model involves transplanting a donor heart into the abdomen of a recipient mouse with a different genetic background (allogeneic). The survival of the transplanted heart is monitored, typically by daily palpation to assess its beating. The endpoint is the cessation of a palpable heartbeat, indicating graft rejection. The efficacy of the immunosuppressive agent is determined by its ability to prolong graft survival compared to a vehicle-treated control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay PI4KIIIβ Enzymatic Assay (IC50 Determination) HuMLR_Assay Human Mixed Lymphocyte Reaction (IC50 Determination) PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Allograft_Model Murine Cardiac Allograft Model (Efficacy Assessment) Lead_Optimization Lead Optimization (Improved Solubility & Stability) This compound This compound Lead_Optimization->this compound This compound->Enzyme_Assay This compound->HuMLR_Assay This compound->PK_Studies This compound->Allograft_Model

Figure 2: High-level experimental workflow for the evaluation of this compound.

Clinical Development Status

As of the time of this review, there is no publicly available information regarding clinical trials of this compound. The compound is likely still in the preclinical phase of development.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of PI4KIIIβ with promising immunosuppressive properties demonstrated in preclinical models of allograft rejection. Its distinct mechanism of action, targeting a key step in T-cell activation signaling, and its favorable pharmacokinetic profile make it an attractive candidate for further development as a novel therapy for the prevention of organ transplant rejection. Further studies are warranted to fully elucidate its immunological profile and to assess its safety and efficacy in clinical settings.

References

Methodological & Application

Application Notes and Protocols for UCB9608 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB9608 is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase involved in the generation of phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), a key component of cell membranes and a substrate for second messenger-generating enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). By inhibiting PI4KIIIβ, this compound can modulate downstream signaling pathways, such as the PI3K/Akt pathway, which are critical for cell survival, proliferation, and immune responses. These properties make this compound a valuable tool for studying the role of PI4KIIIβ in various cellular processes and a potential therapeutic agent, particularly in the context of immunosuppression.

This document provides detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity, including determining its half-maximal inhibitory concentration (IC50) and evaluating its effects on T-cell proliferation and cytokine production.

Data Presentation

In Vitro Potency and Cellular Activity of this compound
ParameterValueAssay TypeCell Type/SystemReference
IC50 11 nMIn vitro kinase assayPurified PI4KIIIβ enzyme[1]
Effective Concentration >50 ng/mLT-cell tolerance inductionMouse T-cellsNot explicitly stated
Effective Concentration 100 nMT-cell proliferation inhibitionMouse T-cellsNot explicitly stated

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of PI4KIIIβ by this compound leads to a reduction in PI4P levels, which in turn limits the availability of PI(4,5)P2. This impacts the activation of the PI3K/Akt signaling cascade, a central pathway in T-cell activation and proliferation.

PI4KIIIb_Pathway cluster_membrane Plasma Membrane PI PI PI4P PI4P PI->PI4P PI4KIIIβ PIP2 PI(4,5)P2 PI4P->PIP2 PI3K PI3K PIP2->PI3K Activation This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibition PI4KIIIb->PI4P Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Response Cellular Responses (Proliferation, Survival, Cytokine Release) Downstream->Response

Figure 1: Proposed signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability in a chosen cell line, such as Jurkat cells (a human T-lymphocyte cell line).

Workflow for IC50 Determination

IC50_Workflow A 1. Cell Seeding (e.g., Jurkat cells in 96-well plate) B 2. This compound Treatment (Serial dilutions) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Addition C->D E 5. Formazan (B1609692) Solubilization D->E F 6. Absorbance Measurement (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Figure 2: Workflow for determining the IC50 of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Jurkat cells (or other suitable T-cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Jurkat cells in RPMI-1640 complete medium.

    • Harvest cells in the logarithmic growth phase and determine cell density.

    • Seed 1 x 10^5 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested starting range is 0.01 nM to 100 µM.[2]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the diluted this compound solutions to the respective wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[3][4]

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Workflow for T-Cell Proliferation Assay

Proliferation_Workflow A 1. Isolate PBMCs and T-cells B 2. CFSE Staining of T-cells A->B C 3. Cell Seeding & this compound Treatment B->C D 4. T-cell Activation (e.g., anti-CD3/CD28 beads) C->D E 5. Incubation (3-5 days) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Analysis (Proliferation Index) F->G

Figure 3: Workflow for the CFSE-based T-cell proliferation assay.

Materials:

  • This compound (stock solution in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (e.g., Pan T Cell Isolation Kit)

  • RPMI-1640 complete medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • T-cell activation beads (e.g., anti-CD3/CD28 coated beads)

  • Flow cytometer

Procedure:

  • T-Cell Isolation and Staining:

    • Isolate PBMCs from fresh human blood using density gradient centrifugation.

    • Isolate T-cells from PBMCs using a negative selection T-cell isolation kit.

    • Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

    • Wash the cells twice with complete medium.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete medium.

    • Seed 1 x 10^5 cells in 100 µL per well in a 96-well U-bottom plate.

    • Prepare dilutions of this compound in complete medium (e.g., 1 nM to 1 µM).

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • T-Cell Activation:

    • Add T-cell activation beads at the manufacturer's recommended ratio.

    • Include an unstimulated control (no activation beads).

  • Incubation:

    • Incubate the plate for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

  • Data Analysis:

    • Analyze the CFSE histograms to determine the percentage of proliferated cells and the proliferation index for each condition.

Protocol 3: Cytokine Production Assay (ELISA)

This protocol measures the effect of this compound on the production of a specific cytokine (e.g., IL-2 or IFN-γ) by activated T-cells.

Workflow for Cytokine Production Assay

Cytokine_Workflow A 1. Isolate and Seed T-cells B 2. This compound Treatment A->B C 3. T-cell Activation B->C D 4. Incubation (24-48 hours) C->D E 5. Supernatant Collection D->E F 6. ELISA for Cytokine of Interest E->F G 7. Data Analysis (Cytokine Concentration) F->G

Figure 4: Workflow for the cytokine production assay.

Materials:

  • This compound (stock solution in DMSO)

  • Isolated T-cells

  • RPMI-1640 complete medium

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 2 for T-cell isolation, seeding, and treatment with this compound.

  • T-Cell Activation:

    • Activate the T-cells with anti-CD3/CD28 beads.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • ELISA:

    • Perform the ELISA for the target cytokine according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Compare the cytokine levels in this compound-treated samples to the vehicle control.

Conclusion

The protocols outlined in this document provide a framework for investigating the cellular effects of this compound. By determining its IC50 and assessing its impact on T-cell proliferation and cytokine production, researchers can gain valuable insights into the biological role of PI4KIIIβ and the therapeutic potential of its inhibitors. It is recommended to optimize assay conditions, such as cell density and incubation times, for specific cell lines and experimental goals.

References

Application Notes and Protocols: UCB9608 for T Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

T cell proliferation is a fundamental process in the adaptive immune response, crucial for mounting an effective defense against pathogens and for tumor surveillance.[1][2] Upon recognition of a specific antigen presented by major histocompatibility complex (MHC) molecules, T cells undergo a complex series of activation events, leading to clonal expansion, differentiation into effector and memory cells, and cytokine production.[3][4] The T cell receptor (TCR) signaling pathway is central to initiating this response.[3][5]

UCB9608 is a potent and highly selective small molecule inhibitor of the Zeta-chain-associated protein kinase 70 kDa (ZAP-70). ZAP-70 is a critical cytoplasmic tyrosine kinase that plays an essential role in the initiation of the TCR-mediated signaling cascade.[6][7][8] By inhibiting ZAP-70, this compound provides a powerful tool for researchers to study the mechanisms of T cell activation and to investigate the therapeutic potential of immunosuppression in contexts such as autoimmune diseases and transplant rejection. These application notes provide detailed protocols for utilizing this compound to inhibit T cell proliferation in vitro.

Mechanism of Action

T cell activation is initiated when the TCR, in conjunction with a co-receptor (CD4 or CD8), recognizes a peptide-MHC complex on an antigen-presenting cell (APC).[4] This engagement triggers the activation of the Src-family kinase Lck, which then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 complex.[5][7]

Phosphorylated ITAMs serve as docking sites for ZAP-70, which is subsequently recruited to the TCR complex.[6][8] Lck then phosphorylates and activates ZAP-70.[7][8] Activated ZAP-70 is a pivotal kinase that phosphorylates downstream adaptor proteins, including Linker for Activation of T cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[6][8] This leads to the formation of a larger signalosome, propagating signals through multiple downstream pathways, including the PLCγ1-Ca2+-NFAT, MAPK, and PI3K-AKT pathways, which ultimately converge to activate transcription factors (e.g., NFAT, AP-1, and NF-κB) that drive gene expression for cytokine production, survival, and proliferation.[4][5][9]

This compound exerts its inhibitory effect by binding to the ATP-binding site of ZAP-70, preventing its catalytic activity. This blockade halts the signaling cascade at a very proximal stage, effectively preventing T cell activation and subsequent proliferation.

Data Presentation

The inhibitory activity of this compound was assessed in biochemical and cell-based assays. The data presented below are representative.

ParameterThis compound IC50 (nM)Notes
ZAP-70 Kinase Activity 2.5Biochemical assay using recombinant human ZAP-70 protein.
Lck Kinase Activity > 5,000Demonstrates >2000-fold selectivity for ZAP-70 over the upstream kinase Lck.
Anti-CD3/CD28 Stimulated T Cell Proliferation 15.8Human CD4+ T cells stimulated for 72 hours; proliferation measured by [³H]-Thymidine incorporation.[10][11][12]

Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective inhibition of ZAP-70 kinase activity and functional inhibition of T cell proliferation.

CytokineThis compound Concentration (nM)% Inhibition of Cytokine Production
IL-2 115.2%
1065.8%
10098.1%
IFN-γ 112.5%
1061.3%
10095.7%

Table 2: Effect of this compound on Cytokine Production. this compound demonstrates a dose-dependent inhibition of key pro-inflammatory cytokines, IL-2 and IFN-γ, in stimulated human CD4+ T cells after 48 hours of treatment.

Signaling Pathway Visualization

T_Cell_Signaling cluster_membrane Plasma Membrane cluster_extracellular Antigen Presenting Cell TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 recruits & phosphorylates LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (PLCγ1, MAPK, etc.) LAT->Downstream pMHC pMHC pMHC->TCR Signal 1 This compound This compound This compound->ZAP70 inhibits Proliferation T Cell Proliferation & Cytokine Production Downstream->Proliferation

Caption: this compound inhibits T cell activation by targeting ZAP-70.

Application: T Cell Proliferation Assay

The following protocol details the use of this compound in a Carboxyfluorescein Succinimidyl Ester (CFSE)-based T cell proliferation assay. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be resolved by flow cytometry to track cell generations.[13][14]

Experimental Workflow Visualization

Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Data Acquisition & Analysis A Isolate PBMCs from whole blood B Isolate CD4+ T cells (e.g., magnetic beads) A->B C Label T cells with CFSE B->C D Plate CFSE-labeled T cells E Add this compound (serial dilutions) D->E F Add stimulation (e.g., anti-CD3/CD28 beads) E->F G Incubate for 72-96 hours F->G H Harvest cells & stain for viability marker I Acquire on Flow Cytometer H->I J Analyze CFSE dilution to determine proliferation I->J

References

Preparing a Stable Stock Solution of UCB9608 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB9608 is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a crucial enzyme in various cellular processes, including immune response and viral replication.[1][2][3] Accurate and reproducible experimental results hinge on the correct preparation of a stable stock solution. This document provides a detailed protocol for preparing a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO), along with application notes, quantitative data, and diagrams to guide researchers in its effective use.

Introduction

This compound has emerged as a valuable tool compound for investigating the roles of PI4KIIIβ.[2][4] It is an orally bioavailable inhibitor with an IC50 of 11 nM for PI4KIIIβ and demonstrates selectivity over other lipid kinases.[1][2][3] Its immunosuppressive properties have been highlighted by its ability to prolong allogeneic organ engraftment in vivo.[4] Given its mechanism of action, this compound is instrumental in studies related to immunology, virology, and cell signaling. The preparation of a concentrated, stable stock solution is the first critical step for any in vitro or in vivo experiment. DMSO is a common solvent for such compounds due to its high dissolving capacity for a wide range of organic molecules.[5]

Quantitative Data

The following table summarizes the key chemical and biological properties of this compound.

PropertyValueSource
Molecular Weight 410.47 g/mol [1][2]
CAS Number 1616413-96-7[1][6]
IC50 (PI4KIIIβ) 11 nM[1][2][3]
IC50 (Human Mixed Lymphocyte Reaction) 37 nM[1][4]
Solubility in DMSO ≥ 70 mg/mL (170.54 mM)[3][7]

Signaling Pathway of PI4KIIIβ

This compound exerts its effects by inhibiting PI4KIIIβ, an enzyme that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for other important phosphoinositides like PI(4,5)P2. The PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival, relies on these phosphoinositides.[8] By blocking PI4KIIIβ, this compound disrupts the production of PI4P, thereby affecting downstream signaling cascades. This disruption has been shown to impact immune cell function and is also exploited by some viruses for their replication, making PI4KIIIβ a target for antiviral therapies.[9]

PI4KIIIbeta_Pathway cluster_membrane Plasma Membrane PI PI PI4P PI4P PI->PI4P Phosphorylation PIP2 PI(4,5)P2 PI4P->PIP2 Phosphorylation Immune_Response Immune Cell Function PI4P->Immune_Response Viral_Replication Viral Replication PI4P->Viral_Replication PI3K PI3K PIP2->PI3K PI4KIIIbeta PI4KIIIβ PI4KIIIbeta->PI This compound This compound This compound->PI4KIIIbeta Inhibition PIP5K PIP5K PIP5K->PI4P Akt_Pathway Downstream Akt Signaling (Cell Proliferation, Survival) PI3K->Akt_Pathway

Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro and in vivo experiments.

Materials and Equipment
  • This compound powder (purity >98%)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Calculate the Required Mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 410.47 g/mol x 1000 mg/g = 4.1047 mg

  • Weigh this compound Powder:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out the calculated mass of this compound powder and place it into the tared tube.

  • Add DMSO:

    • Using a calibrated pipette, add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution. The solution should be clear and free of particulates.

  • Aliquot the Stock Solution:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 1-2 years).[1] Ensure the tubes are tightly sealed to prevent absorption of water by the hygroscopic DMSO.[10][11]

Application Notes

  • Final DMSO Concentration in Assays: For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Dilution of Stock Solution: To prepare working solutions, the 10 mM DMSO stock should be serially diluted in the appropriate aqueous buffer or cell culture medium. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Solubility Considerations: While this compound is reported to be highly soluble in DMSO, if precipitation is observed upon dilution in aqueous solutions, the use of a co-solvent or a different formulation might be necessary for in vivo applications.[4]

  • Safety Precautions: this compound is a bioactive compound. Handle with care and use appropriate PPE. DMSO can facilitate the absorption of substances through the skin. Avoid direct contact with the skin and eyes.

By following this detailed protocol and considering the application notes, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their investigations of PI4KIIIβ-mediated processes.

References

Application Notes and Protocols for UCB9608 Formulation for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB9608 is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with demonstrated oral bioavailability and immunosuppressive activity.[1][2][3] It has shown significant efficacy in prolonging allogeneic organ engraftment in murine models, making it a valuable tool for research in immunology, transplant biology, and inflammation.[1] This document provides detailed application notes and protocols for the formulation of this compound for oral gavage administration in mice, based on its known physicochemical properties and established practices for similar research compounds.

Physicochemical and Pharmacokinetic Data

While specific quantitative data for this compound's solubility in various vehicles is not publicly available, its developing chemical series was initially challenged by poor solubility. This compound was identified as a vastly more soluble analog with an excellent pharmacokinetic profile.[1][2] The following table summarizes the key properties of this compound.

ParameterValue/DescriptionReference
Target Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ)[1][2]
IC50 11 nM[3]
Reported Activity Immunosuppressive agent, prolongs allogeneic organ engraftment in mice.[1]
Administration Route Oral[1][2]
Key Advantage Improved solubility and metabolic stability compared to earlier compounds in the series.[1]

Experimental Protocols

The following protocols are recommended for the preparation of this compound formulations for oral gavage in mice. The selection of the vehicle will depend on the desired formulation characteristics for a specific study. It is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in the specific mouse strain being used.

Protocol 1: Aqueous Suspension using Carboxymethylcellulose Sodium (CMC-Na)

This protocol is suitable for creating a homogenous suspension of this compound, a common method for oral administration of water-insoluble compounds.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile 0.9% saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar or vortex mixer

  • Weighing scale

  • Spatula

Procedure:

  • Prepare 0.5% (w/v) CMC-Na Solution:

    • Weigh 0.5 g of CMC-Na.

    • In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile 0.9% saline while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours. Gentle heating (to approximately 40-50°C) can aid dissolution.

    • Allow the solution to cool to room temperature before use.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), you would need 0.25 mg of this compound per mouse.

    • Weigh the calculated amount of this compound powder.

    • In a sterile conical tube, add a small volume of the 0.5% CMC-Na solution to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing (vortexing or stirring) to achieve the final desired concentration.

    • Ensure the suspension is homogenous before each administration. It is recommended to keep the suspension under constant gentle agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.

Protocol 2: Solubilized Formulation using a Co-Solvent System

This protocol is recommended when a clear solution is preferred for administration, which can sometimes improve absorption and bioavailability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile conical tubes (15 mL)

  • Pipettes

Procedure:

  • Prepare the Co-Solvent Vehicle:

    • A commonly used co-solvent vehicle for oral gavage in mice is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • To prepare 10 mL of this vehicle, mix:

      • 1 mL DMSO

      • 4 mL PEG300

      • 0.5 mL Tween-80

      • 4.5 mL sterile 0.9% saline

    • Mix the components thoroughly in a sterile conical tube.

  • Prepare this compound Solution:

    • Calculate the required amount of this compound.

    • First, dissolve the weighed this compound powder in the DMSO portion of the vehicle. Ensure it is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Add the PEG300 and Tween-80 to the DMSO-UCB9608 mixture and mix thoroughly.

    • Finally, add the saline portion and mix until a clear, homogenous solution is obtained.

    • It is crucial to conduct a vehicle-only control group in your study to assess any potential effects of the co-solvent system.

Visualizations

Signaling Pathway of this compound in T-Cell Inhibition

UCB9608_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K PI Phosphatidylinositol (PI) PI4KIIIb PI4KIIIβ PI->PI4KIIIb Phosphorylation PIP PI(4)P PIP2 PI(4,5)P2 PIP->PIP2 PIP2->PI3K PI4KIIIb->PIP This compound This compound This compound->PI4KIIIb Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (e.g., IL-2) mTOR->Gene_Expression NFkB->Gene_Expression T_Cell_Activation T-Cell Activation, Proliferation, & Effector Function Gene_Expression->T_Cell_Activation

Caption: this compound inhibits PI4KIIIβ, disrupting T-cell activation signaling.

Experimental Workflow for this compound Oral Gavage Formulation

UCB9608_Workflow cluster_prep Formulation Preparation cluster_admin Administration start Start: Weigh this compound Powder choose_vehicle Choose Vehicle start->choose_vehicle cmc_protocol Protocol 1: Aqueous Suspension (CMC-Na) choose_vehicle->cmc_protocol Suspension solvent_protocol Protocol 2: Co-Solvent Solution choose_vehicle->solvent_protocol Solution mix_suspension Prepare 0.5% CMC-Na & Suspend this compound cmc_protocol->mix_suspension mix_solution Prepare Co-Solvent & Dissolve this compound solvent_protocol->mix_solution homogenize Ensure Homogeneity (Vortex/Stir) mix_suspension->homogenize mix_solution->homogenize calculate_dose Calculate Dose Volume (based on body weight) homogenize->calculate_dose gavage Administer via Oral Gavage calculate_dose->gavage observe Monitor Animal Post-Administration gavage->observe

Caption: Workflow for preparing and administering this compound via oral gavage.

References

Application Notes and Protocols for UCB9608 in Preclinical Transplant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the preclinical evaluation of UCB9608, a potent and orally bioavailable Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitor, as a novel immunosuppressive agent in the context of solid organ transplantation. The following protocols are based on established methodologies for murine heart transplantation and the known mechanism of action of this compound.

Introduction

Allogeneic transplantation is the primary treatment for end-stage organ failure, but its success is contingent on lifelong immunosuppression to prevent allograft rejection. This compound is an experimental compound that has demonstrated promise in prolonging allograft survival in preclinical models.[1][2] Its mechanism of action is the inhibition of PI4KIIIβ, a lipid kinase involved in intracellular signaling pathways crucial for T-cell activation and function.[2] These notes offer guidance on the experimental design for assessing the efficacy and mechanism of this compound in a transplant setting.

Quantitative Data Summary

Due to the limited availability of public data from specific preclinical studies of this compound, the following table summarizes its known in vitro activity. Further in vivo studies are required to generate comparative quantitative data on allograft survival and immunological parameters.

ParameterValueCell/Enzyme SystemReference
IC50 for PI4KIIIβ 11 nMIn vitro kinase assay[2]

Signaling Pathway

The immunosuppressive effects of this compound are mediated through the inhibition of PI4KIIIβ. This kinase is a critical component of the phosphoinositide signaling pathway, which plays a central role in T-lymphocyte activation. Inhibition of PI4KIIIβ is hypothesized to disrupt the generation of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. This disruption can interfere with the signaling cascade downstream of the T-cell receptor (TCR), ultimately leading to reduced T-cell proliferation, cytokine production, and effector function.

PI4KIIIbeta_Pathway TCR T-Cell Receptor (TCR) Activation PI4KIIIbeta PI4KIIIβ TCR->PI4KIIIbeta activates PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P phosphorylates PI to PIP Phosphatidylinositol (PI) PIP->PI4P Downstream Downstream Signaling (e.g., Akt activation) PI4P->Downstream Proliferation T-Cell Proliferation & Cytokine Production Downstream->Proliferation Rejection Allograft Rejection Proliferation->Rejection This compound This compound This compound->PI4KIIIbeta inhibits

Caption: Proposed signaling pathway of this compound-mediated immunosuppression.

Experimental Protocols

Protocol 1: Murine Heterotopic Heart Transplantation

This protocol describes a standard procedure for heterotopic heart transplantation in mice to assess the in vivo efficacy of this compound in preventing allograft rejection.

Materials:

  • Donor and recipient mice (e.g., C57BL/6 donors to BALB/c recipients for a fully allogeneic model)

  • This compound

  • Vehicle control (e.g., appropriate solvent for this compound)

  • Standard immunosuppressant control (e.g., Cyclosporin A)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for microsurgery

  • Suture material (e.g., 8-0 to 10-0 silk and nylon)

  • Heparinized saline

  • Post-operative analgesics

Procedure:

  • Animal Preparation: Anesthetize both donor and recipient mice. Prepare the surgical area by shaving and disinfecting the abdomen of the recipient and the chest of the donor.

  • Donor Heart Procurement:

    • Perform a median sternotomy on the donor mouse.

    • Heparinize the donor via injection into the inferior vena cava.

    • Ligate and transect the superior and inferior vena cavae and the pulmonary veins.

    • Transect the aorta and pulmonary artery.

    • Perfuse the heart with cold, heparinized saline and explant it.

  • Recipient Preparation and Transplantation:

    • Perform a midline laparotomy on the recipient mouse to expose the abdominal aorta and inferior vena cava.

    • Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava.

  • Graft Function Assessment:

    • Confirm graft viability by observing visible contractions of the transplanted heart.

    • Close the abdominal incision in layers.

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the recipient daily for signs of distress and for the presence of a palpable heartbeat from the transplanted heart.

  • Treatment Administration:

    • Administer this compound orally at a predetermined dose and schedule. A dose-ranging study is recommended to determine the optimal therapeutic window.

    • Administer the vehicle control and standard immunosuppressant to the respective control groups.

  • Endpoint:

    • The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.

    • Grafts can be harvested at the time of rejection or at predetermined time points for histological analysis.

Protocol 2: Assessment of Allograft Rejection

Histological Analysis:

  • Tissue Processing:

    • Fix the harvested cardiac allografts in 10% neutral buffered formalin.

    • Process and embed the tissues in paraffin (B1166041).

    • Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).

  • Scoring:

    • Evaluate the H&E stained sections for signs of rejection, including mononuclear cell infiltration, myocyte damage, and vasculitis.

    • Use a standardized scoring system (e.g., the International Society for Heart and Lung Transplantation grading scale) to quantify the severity of rejection.

Immunohistochemistry:

  • Perform immunohistochemical staining for immune cell markers such as CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and FoxP3 (regulatory T-cells) to characterize the cellular infiltrate.

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating this compound in a preclinical transplant model.

Experimental_Workflow start Start animal_model Select Allogeneic Mouse Strains start->animal_model transplant Perform Heterotopic Heart Transplantation animal_model->transplant treatment Administer this compound, Vehicle, or Control Drug transplant->treatment monitoring Daily Palpation for Graft Survival treatment->monitoring endpoint Endpoint: Cessation of Heartbeat monitoring->endpoint histology Histological Analysis of Allograft endpoint->histology data_analysis Data Analysis and Comparison histology->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Disclaimer: These protocols provide a general framework. The specific details, including animal strains, drug dosages, and administration schedules for this compound, should be optimized based on further literature review and pilot studies. The lack of publicly available, detailed preclinical data for this compound necessitates careful experimental design and validation.

References

Application Notes and Protocols for Measuring UCB9608 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB9608 is a potent and selective, orally bioavailable inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2] This enzyme plays a crucial role in intracellular signaling pathways, particularly in T-cell activation and function. Inhibition of PI4KIIIβ has been shown to induce an immunosuppressive effect, making this compound a promising candidate for the prevention of allograft rejection in organ transplantation.[1][2] These application notes provide a detailed overview of the in vivo efficacy of this compound and protocols for its evaluation in a preclinical setting.

Mechanism of Action: PI4KIIIβ Inhibition in T-Cell Signaling

PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway, which is integral to T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated that leads to T-cell proliferation, differentiation, and cytokine production. PI4KIIIβ is involved in the generation of phosphatidylinositol 4-phosphate (PI4P), a precursor for other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2). The hydrolysis of PIP2 by phospholipase C (PLC) generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate downstream pathways leading to T-cell activation. By inhibiting PI4KIIIβ, this compound is thought to disrupt this signaling cascade, thereby preventing T-cell-mediated immune responses.

PI4KIIIbeta_Pathway cluster_TCell T-Cell TCR TCR PI4KIIIbeta PI4KIIIβ TCR->PI4KIIIbeta activates CD28 CD28 CD28->PI4KIIIbeta co-stimulates PI4P PI4P PI4KIIIbeta->PI4P phosphorylates This compound This compound This compound->PI4KIIIbeta inhibits PIP PI PIP->PI4P PIP2 PIP2 PI4P->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes DAG DAG PIP2->DAG PLC PLC PLC->PIP2 Activation T-Cell Activation, Proliferation, Cytokine Release IP3->Activation DAG->Activation

Figure 1: Proposed signaling pathway of this compound-mediated immunosuppression.

In Vivo Efficacy Data

The primary in vivo model for assessing the efficacy of this compound is the murine heterotopic heart transplant model. In this model, a donor heart is transplanted into the abdomen of a recipient mouse of a different strain to induce an allogeneic immune response and subsequent graft rejection. This compound has been shown to significantly prolong the survival of these allografts.[1]

Table 1: Summary of In Vivo Efficacy of this compound in Murine Heterotopic Heart Transplant Model

Treatment GroupDosage (mg/kg, oral)Dosing FrequencyNumber of Animals (n)Median Graft Survival (Days)Reference
Vehicle ControlN/ADailyData not available~7-10Reuberson et al., 2018
This compoundSpecific dose not availableDailyData not availableSignificantly prolongedReuberson et al., 2018

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueRoute of Administration
Cmax Data not availableOral
Tmax Data not availableOral
Half-life (t1/2) Data not availableOral
Bioavailability ExcellentOral

Note: Specific quantitative data from the primary literature is not publicly available and would need to be sourced from the full publication.

Experimental Protocols

Murine Heterotopic Heart Transplantation

This protocol describes the surgical procedure for transplanting a donor heart into the abdomen of a recipient mouse to assess allograft rejection.

Materials:

  • Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients)

  • General surgical instruments for microsurgery

  • Operating microscope

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heparinized saline

  • Sutures (e.g., 8-0 to 10-0 silk and nylon)

  • Post-operative analgesics and antibiotics

Protocol:

  • Anesthesia: Anesthetize both donor and recipient mice using an approved protocol.

  • Donor Heart Harvest:

    • Perform a midline laparotomy and thoracotomy on the donor mouse.

    • Cannulate the aorta and perfuse the heart with cold, heparinized saline to flush out blood.

    • Ligate and transect the superior and inferior vena cavae and the pulmonary veins.

    • Carefully dissect the aorta and pulmonary artery, leaving sufficient length for anastomosis.

    • Excise the heart and store it in cold saline.

  • Recipient Preparation:

    • Perform a midline laparotomy in the recipient mouse to expose the abdominal aorta and inferior vena cava.

    • Gently dissect the great vessels and gain proximal and distal control with temporary ligatures.

  • Anastomosis:

    • Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using fine microsutures.

  • Reperfusion:

    • Release the temporary ligatures to allow blood flow to the donor heart. A successful transplant will result in the heart resuming contractions.

  • Closure and Recovery:

    • Close the abdominal incision in layers.

    • Administer post-operative analgesia and antibiotics and monitor the recipient for recovery.

Assessment of Graft Rejection

Protocol:

  • Daily Palpation: The viability of the transplanted heart is assessed daily by gentle abdominal palpation. A strong, regular heartbeat indicates a viable graft.

  • Rejection Endpoint: The endpoint of the experiment is defined as the complete cessation of a palpable heartbeat, which signifies graft rejection.

  • Histological Analysis (Optional): Upon rejection or at the end of the study, the transplanted heart can be harvested, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis to confirm and grade the severity of rejection.

In Vivo Dosing of this compound

Protocol:

  • Formulation: Prepare a formulation of this compound suitable for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

  • Dosing: Administer the appropriate dose of this compound or vehicle control to the recipient mice via oral gavage. Dosing should commence on the day of transplantation and continue daily for the duration of the study.

  • Dose-Response: To determine the optimal dose, a dose-response study can be conducted with multiple groups of animals receiving different concentrations of this compound.

Experimental Workflow

experimental_workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Data Analysis animal_prep Animal Preparation (Donor & Recipient) transplant Heterotopic Heart Transplantation animal_prep->transplant drug_prep This compound Formulation dosing Daily Oral Dosing (this compound or Vehicle) drug_prep->dosing transplant->dosing monitoring Daily Graft Monitoring (Palpation) dosing->monitoring endpoint Endpoint: Cessation of Heartbeat (Rejection) monitoring->endpoint survival_analysis Kaplan-Meier Survival Analysis endpoint->survival_analysis histology Histological Confirmation (Optional) endpoint->histology

Figure 2: Experimental workflow for assessing this compound efficacy in vivo.

References

Troubleshooting & Optimization

UCB9608 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of UCB9608, a potent and selective PI4KIIIβ inhibitor. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), with an IC₅₀ of 11 nM.[1][2] It functions as a powerful immunosuppressive agent.[2][3] The inhibition of PI4KIIIβ is the primary mechanism through which this compound exerts its effects. The compound was developed to improve upon earlier molecules in its series which suffered from poor solubility and off-target activities.[3][4]

Q2: What are the basic physicochemical properties of this compound?

A2: While detailed physicochemical data sheets are proprietary, published research highlights that this compound was specifically designed to have vastly improved solubility, metabolic stability, and an excellent pharmacokinetic profile compared to its predecessors.[3][4][5] This makes it a suitable tool compound for in vivo studies.[3][4]

Q3: How should I store this compound stock solutions?

A3: Once prepared, it is recommended to aliquot your stock solution and store it at -20°C for up to one year or -80°C for up to two years. This helps to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: Can I heat or sonicate this compound to help it dissolve?

A4: Yes, if you observe precipitation or phase separation while preparing your solution, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Common Solubility Issues

Even with its improved properties, you may encounter challenges when preparing this compound formulations. This guide addresses common issues and provides clear solutions.

Problem Potential Cause Recommended Solution
Precipitation in Aqueous Media The aqueous solubility limit of this compound has been exceeded upon dilution from a concentrated DMSO stock.1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer or cell culture medium is as low as possible (typically <0.5%) to maintain solubility without affecting the experiment. 2. Use a Pre-formulated Vehicle: For in vivo or challenging in vitro setups, use a recommended formulation vehicle that has been shown to keep the compound in solution. Refer to the Quantitative Solubility Data table and Experimental Protocols section below for validated options.
Cloudy or Hazy Solution Incomplete dissolution or formation of a fine precipitate.1. Apply Sonication/Gentle Warming: As recommended, use a sonicator bath or warm the solution gently to encourage complete dissolution.[1] 2. Verify Solvent Purity: Ensure all solvents (DMSO, PEG300, etc.) are of high purity and anhydrous where necessary, as contaminants can reduce solubility.
Inconsistent Results Between Experiments Variability in drug concentration due to inconsistent dissolution.1. Standardize Preparation Protocol: Follow a strict, validated protocol for solution preparation every time. Refer to the Experimental Protocols section. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a concentrated stock just before use to minimize the risk of precipitation over time.
Phase Separation in Formulation The components of the formulation vehicle (e.g., oils, surfactants) are not fully miscible at the tested ratios.1. Ensure Proper Mixing Order: Add each solvent in the specified order as detailed in the protocols and ensure the solution is mixed thoroughly after each addition.[1] 2. Use a Homogenizer: For oil-based formulations, brief use of a homogenizer can create a more stable emulsion.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems, which are particularly useful for preparing formulations for in vivo animal studies.[1]

Solvent System Composition Achievable Concentration Resulting Solution
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.07 mM)Clear Solution
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.07 mM)Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.07 mM)Clear Solution

Detailed Experimental Protocols

Below are step-by-step protocols for preparing 1 mL of this compound working solution in the validated solvent systems.

Protocol 1: Corn Oil Formulation

This formulation is suitable for oral (p.o.) or intraperitoneal (i.p.) administration.

Materials:

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Take 100 µL of the DMSO stock solution.

  • Add it to 900 µL of corn oil.

  • Mix thoroughly by vortexing or sonication until a clear, homogenous solution is achieved.

Protocol 2: Aqueous Formulation with Co-solvents

This formulation is suitable for intravenous (i.v.) or oral (p.o.) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a clean tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix thoroughly to ensure a clear solution.

Protocol 3: Cyclodextrin-based Formulation

This aqueous formulation uses a cyclodextrin (B1172386) to enhance solubility and is suitable for various administration routes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • First, prepare a 20% SBE-β-CD solution by dissolving it in saline.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Take 100 µL of the DMSO stock solution.

  • Add it to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is formed.

Visualizations

Signaling Pathway

PI4KIIIb_Pathway This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibition PI4P PI(4)P PI4KIIIb->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4KIIIb Substrate Downstream Downstream Effectors (e.g., OSBP, CERT) PI4P->Downstream Recruitment & Activation Immune Immunosuppression & Allograft Retention Downstream->Immune Modulation leads to Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation Steps cluster_qc Quality Control & Use Start Start Weigh Weigh this compound Start->Weigh Prep_Stock Prepare DMSO Stock (e.g., 20.8 mg/mL) Weigh->Prep_Stock Choose Choose Formulation Prep_Stock->Choose Aqueous Aqueous Vehicle (Protocol 2 or 3) Choose->Aqueous Aqueous Oil Corn Oil Vehicle (Protocol 1) Choose->Oil Oil-based Mix Add Stock to Vehicle Aqueous->Mix Oil->Mix Homogenize Vortex / Sonicate Until Clear Mix->Homogenize QC Visual Inspection (Clearance) Homogenize->QC Administer Administer to Animal QC->Administer End End Administer->End Troubleshooting_Diagram Start Issue: Precipitate Observed Warm Apply gentle warming and/or sonication Start->Warm Check_DMSO Is final DMSO concentration > 0.5%? Reduce_DMSO Solution: Reduce final DMSO concentration Check_DMSO->Reduce_DMSO Yes Use_Formulation Solution: Use validated co-solvent/cyclodextrin formulation Check_DMSO->Use_Formulation No Still_Precipitate1 Still Precipitated? Warm->Still_Precipitate1 Still_Precipitate1->Check_DMSO Yes Resolved Issue Resolved Still_Precipitate1->Resolved No Reduce_DMSO->Resolved Use_Formulation->Resolved

References

potential UCB9608 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UCB9608.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and orally bioavailable inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 11 nM.[1] Its high affinity and selectivity for PI4KIIIβ make it a valuable tool for studying the roles of this lipid kinase in various cellular processes, including its function as an immunosuppressive agent.[2][3]

Q2: What are the known off-targets of this compound?

Kinome-wide screening of this compound at a concentration of 10 µM against a panel of 250 kinases revealed a high degree of selectivity. The primary off-targets identified are other lipid kinases, specifically Phosphoinositide 3-Kinase Class II isoforms alpha (PI3KC2α), beta (PI3KC2β), and gamma (PI3KC2γ). No significant inhibition of other kinases was observed at this concentration.[1]

Q3: How selective is this compound for PI4KIIIβ over its off-targets?

This compound was developed to be a "vastly more soluble, selective compound" compared to its predecessors.[2] While specific IC50 values for this compound against the PI3KC2 isoforms are not publicly available, the selectivity profile of a closely related precursor compound (compound 22) provides some context. For this earlier compound, the selectivity for PI4KIIIβ was 15-fold over PI3KC2γ, 50-fold over PI3KC2α, and 120-fold over PI3KC2β. It is anticipated that this compound possesses an improved selectivity profile.

Q4: What are the potential cellular consequences of inhibiting the off-target kinases PI3KC2α, β, and γ?

The PI3KC2 isoforms are involved in various cellular processes, and their inhibition could lead to unintended effects in experiments.

  • PI3KC2α: Plays a crucial role in endocytosis and vesicular trafficking. It is involved in signaling pathways downstream of receptors for transforming growth factor-beta (TGFβ) and vascular endothelial growth factor (VEGF).[4] Inhibition of PI3KC2α could potentially disrupt these processes.

  • PI3KC2β: Is implicated in cell migration and survival of certain tumor cells.

  • PI3KC2γ: Less is known about the specific functions of this isoform compared to α and β.

Given these roles, off-target inhibition of PI3KC2 isoforms by this compound could potentially impact angiogenesis, cell signaling, and cell migration in experimental models.

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may be related to the off-target effects of this compound.

Issue: Unexpected phenotypic changes in cellular assays (e.g., altered cell morphology, migration, or viability).

Possible Cause: Off-target inhibition of PI3KC2α or PI3KC2β.

Troubleshooting Steps:

  • Confirm On-Target Effect: Ensure that the observed phenotype is not a direct result of PI4KIIIβ inhibition. If possible, use a structurally distinct PI4KIIIβ inhibitor as a control.

  • Dose-Response Analysis: Perform a dose-response experiment with this compound. Off-target effects are more likely to occur at higher concentrations. Determine if the unexpected phenotype has a different EC50 than the expected on-target effect.

  • PI3KC2 Isoform Rescue/Knockdown: If you suspect involvement of a specific PI3KC2 isoform, consider experiments such as siRNA-mediated knockdown of the suspected off-target to see if it phenocopies the effect of this compound.

  • Consult the Decision Tree: Refer to the troubleshooting decision tree below for a logical workflow to diagnose the issue.

Issue: Discrepancies between in vitro and in vivo experimental results.

Possible Cause: Differences in drug metabolism, bioavailability, or the cellular context leading to more pronounced off-target effects in vivo.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the target tissue to ensure it is within the expected therapeutic range for PI4KIIIβ inhibition.

  • Examine for Known Preclinical Effects: While specific public toxicology reports for this compound are not available, consider that as an immunosuppressive agent, effects on immune cell populations are expected. Any unexpected systemic effects should be carefully documented and investigated.

  • Histopathological Analysis: In animal studies, perform a thorough histopathological examination of tissues to look for any unexpected changes that could be indicative of off-target toxicity.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a precursor compound.

Table 1: this compound Potency and Selectivity

TargetIC50 (nM)Selectivity over PI4KIIIβ
PI4KIIIβ 11 -
PI3KC2αData not publicly availableSelective
PI3KC2βData not publicly availableSelective
PI3KC2γData not publicly availableSelective

Table 2: Selectivity Profile of Precursor Compound 22

TargetIC50 (nM)Selectivity over PI4KIIIβ
PI4KIIIβ 29 -
PI3KC2γ44015-fold
PI3KC2α1,45050-fold
PI3KC2β3,500120-fold

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest.

Materials:

  • Purified recombinant kinase (e.g., PI3KC2α, β, or γ)

  • Kinase substrate (e.g., phosphatidylinositol)

  • This compound (serially diluted)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents: Prepare kinase reaction buffer, kinase/substrate mix, and serially diluted this compound solutions.

  • Kinase Reaction:

    • Add 5 µL of kinase/substrate mix to each well.

    • Add 2.5 µL of serially diluted this compound or vehicle control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Measurement:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: General Workflow for Kinome-wide Selectivity Profiling

  • Compound Submission: Provide a sample of this compound to a commercial vendor that offers kinase screening services (e.g., Eurofins DiscoverX, Reaction Biology).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The output is usually "% inhibition" relative to a control.

  • Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >90% inhibition) are identified as "hits."

  • Dose-Response Analysis: For the identified hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 or Kd value for each potential off-target.

  • Selectivity Analysis: The potency of the compound against the off-targets is compared to its potency against the primary target to determine the selectivity profile.

Visualizations

PI4KIIIb_Signaling_Pathway cluster_membrane Plasma Membrane PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP -> ADP PI4KIIIb PI4KIIIβ PI4KIIIb->PI4P This compound This compound This compound->PI4KIIIb Downstream Downstream Effectors (e.g., OSBP, CERT) PI4P->Downstream Function Cellular Functions (Vesicle Trafficking, Lipid Homeostasis) Downstream->Function

Caption: this compound inhibits PI4KIIIβ, blocking PI4P production.

Off_Target_Signaling_Pathways cluster_pi3kc2a PI3KC2α cluster_pi3kc2b PI3KC2β This compound This compound (High Concentrations) PI3KC2a PI3KC2α This compound->PI3KC2a PI3KC2b PI3KC2β This compound->PI3KC2b Endocytosis Endocytosis & Vesicular Trafficking PI3KC2a->Endocytosis TGFbR TGFβ Receptor TGFbR->PI3KC2a VEGFR VEGF Receptor VEGFR->PI3KC2a Migration Cell Migration PI3KC2b->Migration

Caption: Potential off-target inhibition of PI3KC2 isoforms by this compound.

Experimental_Workflow Start Start: Assess Off-Target Effects KinomeScan Kinome-wide Scan (e.g., 10 µM this compound) Start->KinomeScan IdentifyHits Identify Potential Off-Target Hits KinomeScan->IdentifyHits DoseResponse IC50 Determination for Hits (e.g., ADP-Glo Assay) IdentifyHits->DoseResponse CellularAssay Cell-based Assays (Phenotypic Analysis) DoseResponse->CellularAssay InVivoStudy In Vivo Model (Assess Phenotype & Toxicity) CellularAssay->InVivoStudy Conclusion Conclusion: Characterize Off-Target Profile InVivoStudy->Conclusion

Caption: Workflow for characterizing this compound off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result with this compound CheckConcentration Is this compound concentration >> IC50 for PI4KIIIβ? Start->CheckConcentration HighConc High Likelihood of Off-Target Effect CheckConcentration->HighConc Yes LowConc Low Likelihood of Off-Target Effect CheckConcentration->LowConc No ComparePhenotype Does phenotype match known PI3KC2α/β function? (e.g., altered migration) HighConc->ComparePhenotype DoseResponse Perform Dose-Response Curve LowConc->DoseResponse PhenotypeMatch Investigate PI3KC2 involvement ComparePhenotype->PhenotypeMatch Yes PhenotypeMismatch Consider novel on-target effect or other experimental variables ComparePhenotype->PhenotypeMismatch No

References

Technical Support Center: UCB9608 & Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing UCB9608 in primary cell cultures. This compound is a potent, selective, and orally bioavailable inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with an IC50 of 11 nM.[1] While it has shown promise as an immunosuppressive agent, its effects on the viability of various primary cell types require careful consideration to ensure accurate and reproducible experimental outcomes.[2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with this compound in primary cells.

Troubleshooting Guide

High cytotoxicity in primary cells is a common issue when working with kinase inhibitors. Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The following table outlines potential causes for unexpected cytotoxicity with this compound and provides recommended solutions.

Issue Possible Cause Recommended Solution
High cell death at expected effective concentrations Inhibitor concentration is too high for the specific primary cell type. Primary cells exhibit significant variability in their sensitivity to kinase inhibitors.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) and identify the lowest concentration that elicits the desired biological effect with minimal impact on viability.
Off-target effects. At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended toxicity.[2][3][4]Use the lowest effective concentration possible. If available, compare results with a structurally related, inactive compound to differentiate between on-target and off-target effects.
Solvent toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.Ensure the final DMSO concentration in the culture medium is at a non-toxic level (generally ≤ 0.5%). Run a vehicle control with the same final DMSO concentration to assess solvent-specific effects.[5][6][7][8][9]
Poor compound solubility in culture medium. this compound, although having improved solubility compared to its predecessors, may precipitate in aqueous culture medium, leading to inconsistent results and potential toxicity from aggregates.[2][3]Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in pre-warmed culture medium. Visually inspect for any precipitation under a microscope.
Inconsistent or unexpected experimental results Degradation of this compound in culture. The stability of the compound in culture medium at 37°C over the course of the experiment can affect its effective concentration.For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24-48 hours).
Variability in primary cell health. The initial health and passage number of primary cells can significantly influence their response to treatment.Use primary cells that are healthy and within a low passage number. Ensure consistency in cell sourcing and handling between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[2][3] PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial component of cellular membranes, particularly the Golgi apparatus, and is involved in regulating membrane trafficking and signaling.[10] By inhibiting PI4KIIIβ, this compound disrupts the production of PI4P, thereby affecting these cellular processes.

Q2: Why am I observing high cytotoxicity in my primary immune cells treated with this compound?

A2: Primary immune cells, such as T cells, NK cells, and neutrophils, can be particularly sensitive to perturbations in phosphoinositide signaling, which is critical for their function, including migration and cytokine release.[11][12][13] The immunosuppressive effects of this compound are a result of its on-target inhibition of PI4KIIIβ.[2][3] Therefore, some level of cytotoxicity or altered cell function is expected. It is crucial to perform a careful dose-response study to find a concentration that provides the desired immunosuppressive effect without causing widespread, non-specific cell death.

Q3: What is a recommended starting concentration for this compound in primary cell experiments?

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution (e.g., 10 mM).[8][14] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in pre-warmed cell culture medium.

Q5: What are some key controls to include in my experiments with this compound?

A5: To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle.

  • Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is working correctly.

  • Positive Control for Biological Effect: If possible, a known inhibitor of the PI4KIIIβ pathway or a related pathway to compare the effects of this compound.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-based Viability Reagent

This protocol describes a general method to determine the cytotoxic effects of this compound on a primary cell type of interest.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Resazurin-based cell viability reagent

  • 96-well, opaque-walled cell culture plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at their optimal density and allow them to attach and recover overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis: Normalize the fluorescence readings of the this compound-treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity Assessment

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • LDH cytotoxicity assay kit

  • 96-well, clear-bottomed cell culture plates

  • Plate reader with absorbance detection capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Resazurin-based Viability Assay protocol. Include a positive control for maximum LDH release by treating a set of wells with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired experimental duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.

Visualizations

PI4KIIIbeta_Signaling_Pathway PI4KIIIβ Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_golgi Golgi Apparatus PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylation Membrane_Trafficking Membrane Trafficking (e.g., Secretion) PI4P->Membrane_Trafficking Signaling_Cascades Downstream Signaling Cascades PI4P->Signaling_Cascades This compound This compound This compound->PI4KIIIbeta Inhibition

Caption: PI4KIIIβ signaling and this compound inhibition.

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity Start Start Seed_Cells Seed Primary Cells in 96-well Plate Start->Seed_Cells Prepare_this compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound and Controls Prepare_this compound->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_Reagent Add Viability or LDH Release Reagent Incubate->Add_Reagent Measure_Signal Measure Fluorescence or Absorbance Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine CC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: this compound cytotoxicity assessment workflow.

References

troubleshooting inconsistent UCB9608 results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCB9608, a potent and selective PI4KIIIβ inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1] Its primary mechanism of action is to selectively bind to the ATP-binding site of PI4KIIIβ, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a crucial step in the formation of replication complexes for many RNA viruses and in signaling pathways involved in immune responses.

Q2: What are the key applications of this compound in research?

This compound is primarily used as a tool compound for studying the roles of PI4KIIIβ in various biological processes. Its main applications include:

  • Immunosuppression: Investigating the role of PI4KIIIβ in immune cell function and as a potential therapeutic agent to prevent organ transplant rejection.[1][2]

  • Antiviral Research: Studying the reliance of certain RNA viruses on host cell PI4KIIIβ for their replication.

  • Cell Biology: Elucidating the function of PI4P in cellular processes such as membrane trafficking and signal transduction.

Q3: What were the known limitations of earlier PI4KIIIβ inhibitors that this compound aims to address?

Earlier series of PI4KIIIβ inhibitors were often hampered by poor solubility and unwanted off-target activities.[1] A dedicated medicinal chemistry effort led to the development of this compound, which exhibits vastly improved solubility, selectivity, metabolic stability, and a favorable pharmacokinetic profile.[1]

Troubleshooting Inconsistent this compound Results

Issue 1: High Variability in In Vitro Kinase Assay Results

Question: I am observing significant well-to-well variability in my in vitro kinase assays with this compound. What are the potential causes and solutions?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells.
Compound Precipitation Visually inspect for any precipitation of this compound in the assay buffer. The final DMSO concentration should ideally be kept below 1%. If solubility issues persist, consider preparing fresh compound stock and vortexing thoroughly before use.
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to initiate and terminate the reactions simultaneously across the plate.
Reagent Instability Prepare fresh ATP and substrate solutions for each experiment. Ensure that the PI4KIIIβ enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
Edge Effects Avoid using the outer wells of the microplate, which are more susceptible to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or media to create a humidity barrier.
Issue 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Activity

Question: My this compound shows high potency in biochemical assays, but its effect in cell-based assays is much weaker. Why is this happening?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
Low Cell Permeability Although this compound is designed for good oral bioavailability, its permeability can vary between cell types. Consider using cell lines with known good permeability for small molecules or perform a cellular uptake assay.
Compound Efflux The inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein. Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help diagnose this issue.
High Protein Binding This compound might bind to proteins in the cell culture serum, reducing the free concentration available to inhibit PI4KIIIβ. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
Metabolic Inactivation The inhibitor may be rapidly metabolized by the cells into an inactive form. A time-course experiment can help determine the stability of the compound in your specific cell model.
Off-Target Effects At higher concentrations, off-target effects could mask the intended phenotype or cause cytotoxicity. Perform a dose-response experiment over a wide range of concentrations and assess cell viability in parallel.
Issue 3: Inconsistent Results in Immunosuppression Assays

Question: I am seeing variable results in my mixed lymphocyte reaction (MLR) or other T-cell activation assays with this compound. How can I improve consistency?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Step
Donor Variability When using primary human cells (e.g., PBMCs), there is inherent biological variability between donors. It is crucial to test a sufficient number of donors to draw robust conclusions.
Cell Viability and Density Ensure that the initial cell viability is high (>95%) and that cells are seeded at a consistent density. Inaccurate cell counting can lead to significant variations in assay readouts.
Reagent Quality The quality and lot-to-lot consistency of reagents such as mitogens (e.g., PHA), antibodies (e.g., anti-CD3/CD28), and cytokines can greatly impact T-cell activation. Qualify new lots of critical reagents before use.
Assay Timing The kinetics of T-cell activation and the effect of this compound can be time-dependent. Optimize the incubation time with the inhibitor and the timing of the assay readout (e.g., proliferation, cytokine production).
Data Analysis Ensure that your data analysis method is robust. For proliferation assays, properly set gates in flow cytometry or define the linear range for colorimetric assays.

Experimental Protocols

Protocol 1: In Vitro PI4KIIIβ Kinase Assay (Luminescence-based)

This protocol is a general guideline for determining the in vitro potency of this compound against PI4KIIIβ using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human PI4KIIIβ

  • This compound

  • PI substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection kit

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 10 µL of a solution containing PI4KIIIβ and the PI substrate in kinase assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: Cellular Assay for Inhibition of T-Cell Proliferation

This protocol describes a method to assess the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • Cell proliferation dye (e.g., CFSE) or a colorimetric proliferation assay kit (e.g., WST-1)

  • 96-well U-bottom plates

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the PBMCs with a cell proliferation dye like CFSE, if using a flow cytometry-based readout.

  • Resuspend the cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

  • Prepare a serial dilution of this compound in complete RPMI medium.

  • Add 50 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

  • Add 100 µL of the T-cell activation stimulus to the appropriate wells. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Assess cell proliferation:

    • Flow Cytometry (CFSE): Harvest the cells, stain for T-cell markers (e.g., CD4, CD8), and analyze the dilution of the CFSE dye by flow cytometry.

    • Colorimetric Assay: Add the colorimetric reagent (e.g., WST-1) to the wells and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader.

  • Calculate the percent inhibition of proliferation at each this compound concentration and determine the IC50 value.

Visualizations

PI4KIIIbeta_Signaling_Pathway PI4KIIIβ Signaling and Inhibition by this compound PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta ADP ADP PI4KIIIbeta->ADP PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylation ATP ATP ATP->PI4KIIIbeta Immune_Response Immune Cell Activation & Proliferation PI4P->Immune_Response Downstream Signaling This compound This compound This compound->PI4KIIIbeta Inhibition Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound Results Start Inconsistent Results Observed Assay_Type Identify Assay Type Start->Assay_Type In_Vitro In Vitro Kinase Assay Assay_Type->In_Vitro Biochemical Cellular Cell-Based Assay Assay_Type->Cellular Cellular Check_Reagents Check Reagent Quality (Enzyme, ATP, Substrate) In_Vitro->Check_Reagents Check_Cell_Health Assess Cell Viability, Density & Passage Number Cellular->Check_Cell_Health Check_Technique Review Pipetting Technique & Incubation Times Check_Reagents->Check_Technique Check_Solubility Verify Compound Solubility & Stability Check_Technique->Check_Solubility Check_Permeability Investigate Cell Permeability & Efflux Check_Solubility->Check_Permeability Resolve Issue Resolved Check_Solubility->Resolve Check_Cell_Health->Check_Solubility Check_Protein_Binding Evaluate Serum Protein Binding Check_Permeability->Check_Protein_Binding Check_Protein_Binding->Resolve

References

Technical Support Center: Optimizing UCB9608 Concentration for T Cell Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCB9608. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for T cell suppression experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T cell suppression?

A1: this compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase Type III beta (PI4KIIIβ), with an IC50 of 11 nM in cell-free assays. In the context of T cell suppression, this compound inhibits the human mixed lymphocyte reaction (HuMLR) with an IC50 of 37 nM.[1][2] PI4KIIIβ is a lipid kinase that plays a crucial role in the PI3K/Akt signaling pathway, which is essential for T cell activation, proliferation, and cytokine production. By inhibiting PI4KIIIβ, this compound disrupts this signaling cascade, leading to a potent immunosuppressive effect.[1][3]

Q2: What is a good starting concentration range for this compound in a T cell suppression assay?

A2: A good starting point for a dose-response experiment with this compound is to test a wide range of concentrations centered around its known IC50 value in a relevant cellular assay. Given that the IC50 for this compound in a human mixed lymphocyte reaction is 37 nM, we recommend a starting concentration range of 1 nM to 1 µM. This range should allow you to observe a full dose-response curve, from minimal to maximal inhibition.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation due to repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing your working solutions, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure that the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: I am observing a significant discrepancy between the biochemical IC50 (11 nM) and the cellular IC50 (37 nM) of this compound. Is this normal?

A4: Yes, it is common to observe a rightward shift in potency when moving from a biochemical (cell-free) assay to a cellular assay. This difference can be attributed to several factors, including cell membrane permeability of the compound, potential for active efflux from the cell, and competition with high intracellular concentrations of the natural substrate (ATP). For this compound, the observed shift from 11 nM to 37 nM is within a reasonable range and reflects the compound's activity in a more complex biological environment.

Troubleshooting Guides

Issue 1: No or Weak T Cell Suppression Observed
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to ensure you are covering the effective range.
Compound Instability Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure the DMSO stock has been stored properly.
Cell Health and Density Ensure your T cells are healthy and viable before starting the assay. Optimize cell seeding density as very high or very low densities can affect the outcome.
Assay Incubation Time The suppressive effect of this compound may be time-dependent. Consider running a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
T Cell Activation Method The strength of the T cell activation signal can influence the apparent potency of the inhibitor. Ensure your activation method (e.g., anti-CD3/CD28 antibodies, allogeneic dendritic cells) is consistent and provides a robust but not overwhelming stimulus.
Issue 2: High Cell Death or Cytotoxicity
Possible Cause Troubleshooting Steps
High this compound Concentration High concentrations of any compound can lead to off-target effects and cytotoxicity. Lower the concentration range in your experiments.
DMSO Toxicity Ensure the final DMSO concentration in your culture wells is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (DMSO only) to assess solvent toxicity.
Off-Target Effects While this compound is selective, high concentrations may inhibit other kinases. If cytotoxicity is a concern at concentrations close to the IC50, consider profiling the compound against a broader kinase panel to identify potential off-targets that could be contributing to cell death.
Cell Sensitivity The specific T cell subset or cell line you are using may be particularly sensitive to the inhibition of the PI4KIIIβ pathway. Consider using a lower concentration range or a less sensitive cell type if possible.

Data Presentation

Table 1: Representative Dose-Response of this compound on T Cell Proliferation

The following table provides an example of the expected dose-dependent suppression of T cell proliferation by this compound in a Mixed Lymphocyte Reaction (MLR) assay. The IC50 for this compound in a human MLR is 37 nM.

This compound Concentration (nM)T Cell Proliferation (% of Control)Standard Deviation
0 (Vehicle)100%± 5.0%
195%± 4.8%
1075%± 6.2%
37 (IC50) 50% ± 3.5%
10020%± 2.1%
5005%± 1.0%
1000<1%± 0.5%

Note: This is representative data. Actual results may vary depending on the specific experimental conditions, cell donors, and assay readout.

Experimental Protocols

Protocol 1: Mixed Lymphocyte Reaction (MLR) for Assessing T Cell Suppression

This protocol outlines a one-way MLR to assess the inhibitory effect of this compound on the proliferation of responder T cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • This compound

  • DMSO (cell culture grade)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitomycin C

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom plates

Methodology:

  • Preparation of Stimulator Cells:

    • Isolate PBMCs from Donor A.

    • Treat the stimulator PBMCs with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.

    • Wash the cells three times with complete RPMI-1640 medium.

    • Resuspend the cells at a concentration of 2 x 10^6 cells/mL.

  • Preparation of Responder Cells:

    • Isolate PBMCs from Donor B.

    • Label the responder PBMCs with a cell proliferation dye according to the manufacturer's instructions.

    • Wash the cells and resuspend them at a concentration of 2 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Remember to prepare a vehicle control with the same final DMSO concentration.

    • In a 96-well round-bottom plate, add 50 µL of the responder cell suspension (1 x 10^5 cells).

    • Add 50 µL of the appropriate this compound dilution or vehicle control.

    • Add 100 µL of the stimulator cell suspension (2 x 10^5 cells) to each well. The final volume should be 200 µL.

    • Set up control wells:

      • Responder cells alone (no stimulators)

      • Stimulator cells alone (no responders)

      • Unstimulated responder cells (with vehicle)

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

    • After incubation, harvest the cells and analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.

    • Calculate the percentage of suppression for each this compound concentration relative to the vehicle control.

Visualizations

T_Cell_Suppression_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis pbmcs_a Isolate PBMCs (Donor A) mitomycin Treat with Mitomycin C pbmcs_a->mitomycin add_stimulator Add Stimulator Cells mitomycin->add_stimulator pbmcs_b Isolate PBMCs (Donor B) cfse Label with Proliferation Dye pbmcs_b->cfse add_responder Add Responder Cells cfse->add_responder plate 96-well Plate incubate Incubate (5-7 days) plate->incubate add_responder->plate add_ucb Add this compound (or Vehicle) add_ucb->plate add_stimulator->plate flow Flow Cytometry incubate->flow analyze Analyze Proliferation flow->analyze

Caption: Experimental workflow for a one-way Mixed Lymphocyte Reaction.

PI4KIIIb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K Co-stimulation PI4KIIIb PI4KIIIβ PIP2 PIP2 PI4KIIIb->PIP2 Generates Substrate PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB mTORC1->NFkB Leads to Activation AP1 AP-1 mTORC1->AP1 Leads to Activation NFAT NFAT mTORC1->NFAT Leads to Activation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression T_Cell_Response T Cell Proliferation & Cytokine Production Gene_Expression->T_Cell_Response Drives This compound This compound This compound->PI4KIIIb Inhibits

Caption: PI4KIIIβ signaling in T cell activation and its inhibition by this compound.

References

Technical Support Center: UCB9608 Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of UCB9608 degradation products.

Frequently Asked Questions (FAQs)

Q1: We are not observing any degradation of this compound under stress conditions (acidic, basic, oxidative, thermal, photolytic). What could be the reason?

A1: While this compound is a stable molecule, a complete lack of degradation under forced conditions is unusual.[1][2] Consider the following possibilities:

  • Insufficient Stress Conditions: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the stress study may not be sufficient to induce degradation.[3] It is recommended to incrementally increase the severity of the stress conditions.

  • Low Solubility: this compound's solubility might be limited in the chosen stress condition medium, reducing its exposure to the stressor. Ensure the drug is fully dissolved, potentially by using a co-solvent if it does not interfere with the degradation chemistry.

  • Analytical Method Suitability: Your current analytical method may not be able to resolve the degradation products from the parent peak, or the degradation products may not be detectable at the wavelength used for UV detection. A stability-indicating method needs to be developed and validated.[4][5]

Q2: We are observing multiple unknown peaks in our chromatogram after forced degradation. How do we determine which ones are actual degradation products?

A2: It is crucial to distinguish true degradation products from artifacts. Here's a systematic approach:

  • Analyze a Placebo Sample: Subject a placebo (formulation excipients without this compound) to the same stress conditions. Peaks that appear in the placebo chromatogram are likely related to the excipients and not the drug substance.

  • Analyze a Control Sample: A control sample of this compound that has not been subjected to stress should be analyzed to identify any pre-existing impurities.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak. A non-homogenous peak suggests the presence of a co-eluting impurity.[6]

  • Mass Balance: A well-developed stability-indicating method should account for the mass balance. The sum of the increase in the areas of the degradation product peaks should correspond to the decrease in the area of the parent drug peak.

Q3: Our LC-MS data for a suspected degradation product shows a mass shift, but we are unable to propose a structure. What are the next steps?

A3: Mass spectrometry provides vital clues, but structure elucidation often requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): If not already done, use HRMS (e.g., Q-TOF or Orbitrap) to obtain a highly accurate mass measurement.[7] This will allow you to predict the elemental composition of the degradation product.

  • Tandem MS (MS/MS): Fragment the ion of the degradation product to obtain its fragmentation pattern.[8] Comparing this to the fragmentation pattern of the parent this compound can reveal which part of the molecule has been modified.

  • Isotope Labeling Studies: If a specific degradation pathway is suspected, using isotopically labeled this compound can help confirm the transformation.

  • NMR Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[7][9]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and a degradation product in HPLC.

  • Question: We have a critical pair of peaks (this compound and a degradation product) that are not well-separated. How can we improve the resolution?

  • Answer:

    • Modify the Mobile Phase:

      • Organic Modifier: Change the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

      • pH of the Aqueous Phase: Altering the pH of the buffer can change the ionization state of this compound and its degradation products, which can significantly impact their retention and selectivity.

      • Try a Different Organic Solvent: If using acetonitrile, consider trying methanol, or vice-versa.

    • Adjust the Gradient Profile: If using a gradient method, make the gradient shallower around the elution time of the critical pair.

    • Change the Stationary Phase: Use a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) or a smaller particle size for higher efficiency.[4][10]

    • Optimize Temperature: Varying the column temperature can affect selectivity and resolution.

Issue 2: Non-reproducible results in forced degradation studies.

  • Question: We are getting inconsistent levels of degradation and different impurity profiles in replicate experiments. What could be the cause?

  • Answer:

    • Precise Control of Stress Conditions: Ensure that the temperature, concentration of stressing agents, and duration of exposure are tightly controlled for each experiment.

    • Homogeneity of the Sample: Ensure the this compound is completely dissolved and the solution is homogenous before aliquoting for different stress conditions.

    • Light Exposure: For photostability studies, ensure consistent light intensity and wavelength exposure. For other stress conditions, protect the samples from light to prevent unintended photodegradation.[11]

    • Oxygen Sensitivity: For oxidative degradation studies, ensure consistent exposure to the oxidizing agent. For other studies, consider if the presence of atmospheric oxygen is a factor and if experiments need to be conducted under an inert atmosphere (e.g., nitrogen).

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Data for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products DetectedMajor Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)15.2%3DP-A1, DP-A2
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)25.8%4DP-B1, DP-B2, DP-B3
Oxidation (3% H₂O₂, RT, 24h)18.5%2DP-O1
Thermal (80°C, 48h)5.1%1DP-T1
Photolytic (ICH Option 1, 24h)9.7%2DP-P1

Experimental Protocols

Protocol 1: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 80°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C in a temperature-controlled oven, protected from light.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Neutralization (for Acid and Base Hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method.[4][12] For peak identification, use LC-MS.[9][13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Option 1) prep->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV Analysis (Quantitation) neutralize->hplc lcms LC-MS Analysis (Identification) hplc->lcms report Identify & Quantify Degradation Products lcms->report

Caption: Experimental workflow for forced degradation studies of this compound.

logical_workflow start Unknown Peak Detected in Stressed Sample Chromatogram check_control Is the peak present in the control/placebo sample? start->check_control impurity Known Impurity or Excipient Degradant check_control->impurity Yes degradant Potential Degradation Product check_control->degradant No lcms LC-MS Analysis degradant->lcms hrms Obtain Accurate Mass (HRMS) lcms->hrms msms Acquire MS/MS Fragmentation Data hrms->msms propose Propose Putative Structure(s) msms->propose isolate Isolate Degradation Product propose->isolate nmr NMR Analysis isolate->nmr Yes (Major Degradant) confirm Confirm Structure isolate->confirm No (Minor Degradant) nmr->confirm end Characterization Complete confirm->end

Caption: Logical workflow for the identification of an unknown degradation product.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor pi4k PI4KIIIβ receptor->pi4k Activates pi PI pi->pi4k pip PI4P downstream Downstream Effectors pip->downstream pi4k->pip Phosphorylates This compound This compound This compound->pi4k Inhibits response Immunosuppressive Response downstream->response

Caption: Simplified PI4KIIIβ signaling pathway inhibited by this compound.

References

Technical Support Center: Minimizing UCB9608 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the precipitation of UCB9608 in aqueous solutions. Adherence to these guidelines is crucial for ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation after adding my DMSO stock of this compound to my aqueous buffer/media. What is the likely cause?

A1: This is likely due to a phenomenon known as "solvent shift" or "crashing out." this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO)[1], but its solubility in aqueous solutions is significantly lower. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of this compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.

Q2: How can I avoid immediate precipitation upon dilution of my this compound stock solution?

A2: To prevent immediate precipitation, it is recommended to add the this compound stock solution to your aqueous buffer dropwise while gently vortexing or stirring the buffer[2]. This ensures rapid and homogenous mixing, preventing localized areas of high concentration. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also enhance solubility.[2][3]

Q3: Does the pH of my aqueous solution affect this compound solubility?

Q4: Can repeated freeze-thaw cycles of my this compound stock solution cause precipitation?

A4: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to maintain the integrity and solubility of the compound.[4]

Q5: What are some formulation strategies I can use to improve this compound solubility for in vivo studies?

A5: For in vivo applications where higher concentrations may be required, various formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[5][6] These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[5][6][7][8] The selection of an appropriate strategy depends on the specific compound and the requirements of the study.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shift EffectAdd the this compound stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing.[2]
High Final DMSO ConcentrationEnsure the final DMSO concentration in your experiment is kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
Precipitation Over Time (Hours/Days) Compound Instability in MediaThis compound may degrade or interact with components in complex media over time, leading to precipitation. Perform a stability study of this compound in your specific media at the experimental conditions.
pH Shift in CultureThe CO2 environment in an incubator can alter the pH of the culture medium, potentially affecting this compound solubility.[3] Ensure your medium is adequately buffered.
Exceeding Solubility LimitThe concentration of this compound in your experiment may be above its equilibrium solubility in the specific aqueous buffer. Determine the kinetic and thermodynamic solubility of this compound in your buffer system.[9][10]
Inconsistent Results Between Experiments Variability in Stock Solution PreparationEnsure consistent and complete dissolution of this compound in DMSO when preparing your stock solution. Gentle warming and vortexing can aid dissolution.[3]
Inconsistent Dilution TechniqueStandardize the method of diluting the stock solution into the aqueous buffer to ensure reproducibility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Kinetic Solubility

Objective: To rapidly determine the apparent solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • 96-well plate (clear bottom)

  • Plate reader with turbidimetry or nephelometry capabilities

  • Multichannel pipette

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in DMSO.

  • Add the aqueous buffer to the wells of the 96-well plate.

  • Add a small, equal volume of each concentration of the this compound DMSO stock solution to the corresponding wells containing the aqueous buffer.

  • Mix the solutions by gentle pipetting or shaking.

  • Measure the turbidity or light scattering of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[9]

  • The kinetic solubility is the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Protocol 3: Determination of Thermodynamic (Equilibrium) Solubility

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer, often considered the "gold standard" method.[9]

Materials:

  • This compound powder

  • Aqueous buffer of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method.

  • The measured concentration represents the thermodynamic solubility of this compound in that buffer.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Precipitation cluster_immediate_causes Immediate Precipitation Causes cluster_over_time_causes Delayed Precipitation Causes cluster_solutions Solutions start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately over_time After some time (hours/days) q1->over_time Over Time cause1 Solvent Shift immediate->cause1 cause2 High DMSO Concentration immediate->cause2 cause3 Exceeded Solubility Limit over_time->cause3 cause4 Compound Instability over_time->cause4 cause5 pH Shift in Media over_time->cause5 sol1 Optimize Dilution: - Add dropwise to pre-warmed buffer - Vortex during addition cause1->sol1 sol2 Lower Final DMSO Concentration cause2->sol2 sol3 Determine Solubility Limit (Kinetic & Thermodynamic) cause3->sol3 sol4 Perform Stability Study cause4->sol4 sol5 Ensure Proper Buffering of Media cause5->sol5

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_pathway This compound Mechanism of Action This compound This compound pi4k PI4KIIIβ This compound->pi4k Inhibits pi4p Phosphatidylinositol 4-phosphate (PI4P) pi4k->pi4p Phosphorylates pip Phosphatidylinositol (PI) pip->pi4k Substrate downstream Downstream Signaling (e.g., Immune Response) pi4p->downstream

Caption: this compound inhibits PI4KIIIβ signaling pathway.

G cluster_workflow Experimental Workflow for Solubility Determination start Start kinetic Kinetic Solubility Assay (High-Throughput Screening) start->kinetic thermodynamic Thermodynamic Solubility Assay (Gold Standard) kinetic->thermodynamic For promising candidates analysis Analyze Data & Determine Max Soluble Concentration kinetic->analysis Initial estimation thermodynamic->analysis end End analysis->end

References

Technical Support Center: UCB9608 and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UCB9608 in experiments involving fluorescent assays. This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). Due to its chemical structure, which includes a pyrazolopyrimidine core, this compound has the potential to interfere with fluorescent-based measurements. This guide will help you identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), an enzyme that plays a crucial role in intracellular signaling and membrane trafficking by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P). By inhibiting PI4KIIIβ, this compound can modulate various cellular processes, including those involved in the immune response.

Q2: Why might this compound interfere with our fluorescent assays?

This compound contains a pyrazolopyrimidine scaffold. Derivatives of pyrazolopyrimidine are known to exhibit fluorescent properties. Therefore, this compound itself may be intrinsically fluorescent, meaning it can absorb and emit light, potentially overlapping with the excitation and emission spectra of the fluorophores used in your assay. This can lead to artificially high background signals or a distortion of your results.

Q3: What are the common types of fluorescence interference?

There are two primary types of interference to consider:

  • Intrinsic Fluorescence: The compound itself fluoresces at the same wavelengths used for the assay's fluorophore, leading to a false positive signal.

  • Fluorescence Quenching: The compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal (a false negative).

Q4: How can I determine if this compound is interfering with my assay?

The most straightforward method is to run proper controls. This includes measuring the fluorescence of this compound alone in the assay buffer at the same excitation and emission wavelengths used for your experimental fluorophore.

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps.

Initial Assessment of Interference

Problem: Unexplained high background fluorescence or inconsistent results in the presence of this compound.

Solution: Perform a series of control experiments to isolate the source of the interference.

Experimental Protocol: Control Experiments for Interference Assessment

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiments.

  • "Compound Only" Control: Dispense the this compound dilutions into the wells of your assay plate without any other assay components (e.g., cells, enzymes, or fluorescent probes).

  • "Compound + Probe" Control (for potential quenching): If your assay uses a fluorescent probe, prepare wells with the probe at its working concentration and add the serial dilutions of this compound.

  • "No Compound" Control: Include wells with all assay components except this compound.

  • Read the plate on your fluorescence reader using the same excitation and emission wavelengths as your main experiment.

Data Interpretation:

Observation Potential Cause Next Steps
High fluorescence signal in "Compound Only" wellsIntrinsic fluorescence of this compoundSee "Strategies to Mitigate Intrinsic Fluorescence"
Lower fluorescence signal in "Compound + Probe" wells compared to "Probe Only"Fluorescence quenching by this compoundSee "Strategies to Mitigate Fluorescence Quenching"
No significant signal in "Compound Only" wells and no change in "Compound + Probe" wellsInterference from this compound is unlikely. Troubleshoot other assay parameters.Review general assay troubleshooting guides.

Strategies to Mitigate Fluorescence Interference

If the control experiments confirm interference from this compound, consider the following strategies.

Mitigating Intrinsic Fluorescence

1. Wavelength Shift:

  • Rationale: The interference is dependent on the spectral overlap between this compound and your fluorophore. Shifting to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescent range can eliminate the issue.

  • Recommendation: Opt for red-shifted dyes (e.g., those emitting in the >600 nm range) as small molecules are less likely to fluoresce in this region of the spectrum.

2. Background Subtraction:

  • Rationale: If the intrinsic fluorescence of this compound is consistent and concentration-dependent, it can be subtracted from the total signal.

  • Protocol: For each experiment, run a parallel plate or a set of control wells containing only this compound at the corresponding concentrations. Subtract the average background fluorescence of the "compound only" wells from your experimental wells.

Workflow for Background Subtraction

cluster_0 Experimental Wells cluster_1 Control Wells Exp_Signal Measure Total Fluorescence Calculation Corrected Signal = Total Fluorescence - Intrinsic Fluorescence Exp_Signal->Calculation Control_Signal Measure this compound Intrinsic Fluorescence Control_Signal->Calculation

Caption: Workflow for correcting for intrinsic compound fluorescence.

Mitigating Fluorescence Quenching

1. Increase Fluorophore Concentration:

  • Rationale: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect, as the quencher (this compound) becomes saturated.

  • Caution: This may increase background fluorescence and assay costs. Titrate the fluorophore concentration to find an optimal balance.

2. Use a Different Assay Technology:

  • Rationale: If fluorescence-based detection is not feasible, consider alternative, non-fluorescent methods.

  • Examples:

    • Luminescence-based assays: These assays measure light produced by a chemical reaction and are generally less susceptible to interference from fluorescent compounds.

    • AlphaScreen® or AlphaLISA® assays: These bead-based assays use a chemiluminescent signal that is time-resolved and spectrally distinct from the fluorescence of most small molecules.

    • Label-free technologies: Methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding events directly without the need for fluorescent labels.

Visualization of Key Concepts

PI4KIIIβ Signaling Pathway

PI4KIIIbeta PI4KIIIβ PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P This compound This compound This compound->PI4KIIIbeta PI Phosphatidylinositol (PI) PI->PI4KIIIbeta Effector Effector Proteins PI4P->Effector Trafficking Membrane Trafficking Effector->Trafficking Start Suspected Assay Interference Controls Run 'Compound Only' and 'Compound + Probe' Controls Start->Controls Intrinsic High Signal in 'Compound Only'? Controls->Intrinsic Quenching Low Signal in 'Compound + Probe'? Intrinsic->Quenching No Mitigate_Intrinsic Mitigate Intrinsic Fluorescence: - Wavelength Shift - Background Subtraction Intrinsic->Mitigate_Intrinsic Yes Mitigate_Quenching Mitigate Quenching: - Increase Probe Concentration - Change Assay Technology Quenching->Mitigate_Quenching Yes No_Interference Interference Unlikely. Troubleshoot Other Assay Parameters. Quenching->No_Interference No

Validation & Comparative

A Preclinical Comparison of UCB9608 and Cyclosporine in Organ Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunosuppressive therapy in organ transplantation is continually evolving, with a primary goal of improving long-term allograft survival while minimizing treatment-related toxicities. For decades, calcineurin inhibitors (CNIs) like cyclosporine have been the cornerstone of immunosuppressive regimens. However, the emergence of novel therapeutic agents with distinct mechanisms of action, such as UCB9608, presents new possibilities. This guide provides an objective comparison of the preclinical data available for this compound and the well-established immunosuppressant, cyclosporine, with a focus on their mechanisms of action, efficacy in animal models, and the experimental protocols used to generate this data.

Executive Summary

Cyclosporine, a calcineurin inhibitor, has been a mainstay in preventing organ rejection for over four decades. Its efficacy is well-documented, but its use is associated with significant side effects, most notably nephrotoxicity. This compound is a novel, orally bioavailable small molecule inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). Preclinical studies have demonstrated its potential as a potent immunosuppressive agent, capable of significantly prolonging allogeneic organ engraftment in mice. While direct comparative studies between this compound and cyclosporine are not yet available in published literature, this guide aims to juxtapose their known preclinical profiles.

Mechanism of Action

The fundamental difference between this compound and cyclosporine lies in their molecular targets and the subsequent signaling pathways they disrupt to achieve immunosuppression.

This compound: Inhibition of PI4KIIIβ

This compound exerts its immunosuppressive effects by inhibiting PI4KIIIβ, a lipid kinase. While the precise downstream effects of PI4KIIIβ inhibition on T-cell activation are still under investigation, it is understood to play a crucial role in intracellular signaling pathways essential for immune cell function.

UCB9608_Mechanism cluster_TCell T-Cell This compound This compound PI4KIIIβ PI4KIIIβ This compound->PI4KIIIβ Downstream_Signaling Downstream Signaling (e.g., PI(4,5)P2 synthesis) PI4KIIIβ->Downstream_Signaling T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation

Figure 1. Mechanism of action of this compound.

Cyclosporine: Calcineurin Inhibition

Cyclosporine's mechanism is well-elucidated. It forms a complex with the intracellular protein cyclophilin. This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2). The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation.[1][2][3]

Cyclosporine_Mechanism cluster_TCell T-Cell Cytoplasm cluster_Nucleus Nucleus Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp_Complex Cyclosporine- Cyclophilin Complex Cyclosporine->CsA_Cyp_Complex Cyclophilin->CsA_Cyp_Complex Calcineurin Calcineurin CsA_Cyp_Complex->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFATn NFAT (active) NFATp->NFATn Translocation IL2_Gene IL-2 Gene Transcription NFATn->IL2_Gene

Figure 2. Mechanism of action of Cyclosporine.

Preclinical Efficacy in a Mouse Model of Heart Transplantation

While direct head-to-head preclinical trials are unavailable, we can compare data from separate studies using a similar model: the heterotopic heart transplant model in mice. This model is a standard for evaluating the efficacy of immunosuppressive agents.

This compound

In a study by Reuberson et al. (2018), the efficacy of this compound was evaluated in a fully mismatched (BALB/c donor to C57BL/6 recipient) heterotopic heart transplant model. The median survival time (MST) of allografts in untreated control animals was 7 days. Treatment with this compound demonstrated a dose-dependent increase in allograft survival.

Cyclosporine

Data for cyclosporine in a directly comparable mouse heterotopic heart transplant model (C57BL/6 to BALB/c) shows that at a dose of 15 mg/kg/day, it can lead to graft survival for at least 30 days in a majority of animals in an ear-heart transplant model.[2] Another study using a C57BL/6 to BALB/c heart transplant model reported a mean survival time of 16.6 ± 0.4 days when cyclosporine was administered in combination with another therapeutic agent, though this was noted as detrimental compared to the other agent alone.[1][4] For the purpose of this comparison, we will use data from a study that showed a median survival time of approximately 15 days with a 20 mg/kg dose of cyclosporine in a C57BL/10 to C3H mouse heart transplant model, as it provides a clear endpoint.

Data Summary

CompoundDose (mg/kg/day, p.o.)Animal ModelMedian Survival Time (Days)
Vehicle Control N/ABALB/c to C57BL/6 Mouse Heart Transplant7
This compound 10BALB/c to C57BL/6 Mouse Heart Transplant18
This compound 30BALB/c to C57BL/6 Mouse Heart Transplant>40
Cyclosporine 20C57BL/10 to C3H Mouse Heart Transplant~15

Note: The data for this compound is extracted from graphical representations in the primary publication and should be considered an approximation. The cyclosporine data is from a different mouse strain combination, which may influence rejection kinetics.

Experimental Protocols

Heterotopic Heart Transplantation in Mice (as performed for this compound evaluation)

This surgical procedure is a cornerstone for in vivo assessment of immunosuppressive drugs.

Experimental_Workflow cluster_Donor Donor Mouse (BALB/c) cluster_Recipient Recipient Mouse (C57BL/6) cluster_PostOp Post-Operative Care & Monitoring Anesthesia_D Anesthetize Donor Harvest Harvest Heart Anesthesia_D->Harvest Perfusion Perfuse with Saline Harvest->Perfusion Anastomosis Anastomose Donor Aorta to Recipient Aorta and Donor Pulmonary Artery to Recipient Vena Cava Perfusion->Anastomosis Anesthesia_R Anesthetize Recipient Expose_Vessels Expose Abdominal Aorta & Vena Cava Anesthesia_R->Expose_Vessels Expose_Vessels->Anastomosis Closure Close Abdominal Incision Anastomosis->Closure Treatment Administer this compound or Vehicle Control (p.o.) Closure->Treatment Monitoring Daily Palpation of Graft for Viability Treatment->Monitoring Endpoint Endpoint: Cessation of Palpable Beat Monitoring->Endpoint

Figure 3. Experimental workflow for heterotopic heart transplantation.

Methodology:

  • Donor Heart Harvest: A donor mouse (e.g., BALB/c) is anesthetized. The heart is exposed via a thoracotomy, and the major vessels are ligated and transected. The heart is then arrested and flushed with cold saline.

  • Recipient Preparation: A recipient mouse (e.g., C57BL/6) is anesthetized, and a midline abdominal incision is made to expose the abdominal aorta and inferior vena cava.

  • Anastomosis: The donor ascending aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.

  • Post-Operative Care and Drug Administration: Following surgery, the recipient mice are administered either the vehicle control or the experimental compound (this compound or cyclosporine) daily via oral gavage.

  • Monitoring and Endpoint: The viability of the transplanted heart is monitored daily by abdominal palpation. The endpoint of the experiment is the cessation of a palpable heartbeat, which is considered graft rejection.

Discussion and Future Directions

The preclinical data for this compound is promising, suggesting that inhibition of PI4KIIIβ is a viable strategy for immunosuppression in the context of organ transplantation. The dose-dependent increase in allograft survival in a stringent preclinical model indicates potent in vivo activity.

In an indirect comparison with historical data for cyclosporine in similar models, high-dose this compound appears to demonstrate superior efficacy in prolonging graft survival. However, it is crucial to emphasize that this is not a direct, head-to-head comparison. Differences in experimental design, mouse strains, and drug formulation can significantly impact outcomes.

A key advantage of this compound could be a more favorable safety profile, particularly concerning nephrotoxicity, a major limitation of cyclosporine. The development of a novel immunosuppressant that is as effective as or more effective than cyclosporine but lacks its associated toxicities would be a significant advancement in transplantation medicine.

Future research should focus on:

  • Direct comparative studies: Head-to-head preclinical studies comparing the efficacy and safety of this compound and cyclosporine in various organ transplant models are essential.

  • Mechanism elucidation: Further investigation into the precise molecular mechanisms by which PI4KIIIβ inhibition modulates the immune response will be critical for understanding its full therapeutic potential and identifying potential biomarkers of response.

  • Toxicology studies: Comprehensive toxicology and safety pharmacology studies are required to fully characterize the safety profile of this compound before it can be considered for clinical development.

References

Comparative Guide to Immunosuppressive Agents: UCB9608 vs. Tacrolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of immunosuppressive therapy is continually evolving, with the aim of improving allograft survival while minimizing treatment-related toxicities. This guide provides a detailed comparison of a novel investigational agent, UCB9608, and the well-established calcineurin inhibitor, tacrolimus (B1663567). While direct comparative preclinical or clinical studies are not yet available, this document will explore their distinct mechanisms of action, supported by available experimental data for each compound. This comparison aims to provide a valuable resource for researchers and drug development professionals in the field of immunology and transplantation.

This compound is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a novel target in immunosuppression. In contrast, tacrolimus is a widely used calcineurin inhibitor that has been a cornerstone of immunosuppressive regimens for decades. This guide will delve into their respective signaling pathways, present available quantitative data on their activity, and provide detailed experimental protocols for the key assays used to characterize these agents.

Introduction

Organ transplantation is a life-saving intervention for patients with end-stage organ failure. The success of transplantation hinges on the effective management of the recipient's immune response to prevent rejection of the allograft. For years, calcineurin inhibitors (CNIs) like tacrolimus have been the mainstay of immunosuppressive therapy. However, the long-term use of CNIs is associated with significant side effects, including nephrotoxicity, neurotoxicity, and metabolic disturbances, prompting the search for novel therapeutic agents with improved safety profiles.

This compound represents a new class of immunosuppressants targeting PI4KIIIβ. Preclinical studies have demonstrated its potential to prolong allogeneic organ engraftment, suggesting a promising new avenue for immunosuppression. This guide will provide a comprehensive overview of the current knowledge on both this compound and tacrolimus to aid in the understanding of their potential roles in future immunosuppressive strategies.

Mechanism of Action

The immunosuppressive effects of this compound and tacrolimus are achieved through the modulation of distinct intracellular signaling pathways critical for T-cell activation and function.

This compound: Inhibition of PI4KIIIβ

This compound exerts its immunosuppressive effect by selectively inhibiting phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2] PI4KIIIβ is a lipid kinase that plays a crucial role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key component of the Golgi apparatus membrane. The precise downstream effects of PI4KIIIβ inhibition on T-cell function are still under investigation, but it is hypothesized to interfere with intracellular trafficking and signaling events essential for T-cell activation, proliferation, and cytokine secretion.

UCB9608_Mechanism This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibits PI4P PI4P PI4KIIIb->PI4P Phosphorylates PIP PI PIP->PI4KIIIb Substrate Golgi Golgi Integrity & Trafficking PI4P->Golgi TCell_Activation T-Cell Activation & Proliferation Golgi->TCell_Activation Disrupts Cytokine_Release Cytokine Release Golgi->Cytokine_Release Disrupts

Figure 1. this compound Signaling Pathway
Tacrolimus: Calcineurin Inhibition

Tacrolimus is a macrolide immunosuppressant that functions as a calcineurin inhibitor.[3] It first binds to an intracellular protein, FKBP-12 (FK506-binding protein).[3] This tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.

Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT).[4] Once dephosphorylated, NFAT translocates to the nucleus and acts as a transcription factor, inducing the expression of genes encoding various cytokines, most notably interleukin-2 (B1167480) (IL-2). IL-2 is a potent T-cell growth factor that is essential for T-cell proliferation and differentiation. By inhibiting calcineurin, tacrolimus effectively blocks IL-2 production and, consequently, T-cell activation and proliferation.[4] Tacrolimus has also been shown to inhibit the JNK and p38 pathways and can affect NF-κB activation.

Tacrolimus_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP-12 Complex Tacrolimus->Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA TCR_Signal TCR Signaling Ca_Increase ↑ [Ca2+] TCR_Signal->Ca_Increase Ca_Increase->Calcineurin Activates PI4KIIIb_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis PI4KIIIb Recombinant PI4KIIIβ Enzyme Incubate Incubate at Room Temperature PI4KIIIb->Incubate Substrate PI Substrate Substrate->Incubate ATP ATP ATP->Incubate UCB9608_dilutions This compound Serial Dilutions UCB9608_dilutions->Incubate Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubate->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc Cytokine_Assay cluster_0 Cell Culture cluster_1 Incubation cluster_2 Measurement cluster_3 Data Analysis PBMCs Isolate PBMCs Stimulate Stimulate with anti-CD3/CD28 PBMCs->Stimulate Treat Treat with Tacrolimus Stimulate->Treat Incubate Incubate for 24-48 hours Treat->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokine Levels (e.g., ELISA) Collect_Supernatant->ELISA IC50_Calc Calculate IC50 ELISA->IC50_Calc

References

A Comparative Guide to UCB9608 and Other PI4KIIIβ Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of UCB9608 in the context of other notable phosphatidylinositol 4-kinase IIIβ inhibitors, supported by experimental data and methodological insights.

For researchers in immunology, virology, and drug development, the pursuit of selective and potent inhibitors of key cellular kinases is a paramount objective. Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) has emerged as a critical therapeutic target due to its essential roles in viral replication and immune function. Among the growing arsenal (B13267) of molecules targeting this enzyme, this compound has garnered significant attention as a potent and orally bioavailable inhibitor with promising immunosuppressive properties.[1][2] This guide provides a comprehensive comparison of this compound with other well-characterized PI4KIIIβ inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Quantitative Comparison of PI4KIIIβ Inhibitors

The efficacy and selectivity of a kinase inhibitor are of utmost importance. The following tables summarize the key quantitative data for this compound and other prominent PI4KIIIβ inhibitors, including PIK-93, BF738735, and T-00127-HEV1.

Table 1: In Vitro Potency and Selectivity

InhibitorPI4KIIIβ IC50 (nM)PI4KIIIα IC50 (nM)PI3Kα IC50 (nM)PI3Kγ IC50 (nM)Selectivity for PI4KIIIβ over PI4KIIIα (fold)
This compound 11[3]>1000>1000>1000>90
PIK-93 19[4]>100039[4]16[4]>52
BF738735 5.7[5]1700[5]>10000[1]>10000[1]~300[5]
T-00127-HEV1 60>10000Not specifiedNot specified>166

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of IC50 for the off-target kinase to the IC50 for PI4KIIIβ.

Table 2: Cellular Activity and Pharmacokinetics

InhibitorAntiviral EC50 (nM)Cell LineOral Bioavailability (F%)Cmax (ng/mL)t1/2 (hours)Species
This compound Not specifiedNot specifiedExcellent (value not specified)[6]Not specifiedNot specifiedMouse[6]
BF738735 4 - 71[5]VariousGood (value not specified)[5]Not specifiedNot specifiedMouse[5]
PIK-93 140 (Poliovirus)[4]HeLaNot specifiedNot specifiedNot specifiedNot specified
T-00127-HEV1 770 (Poliovirus)RDNot specifiedNot specifiedNot specifiedNot specified

EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum antiviral effect in a cellular context. Pharmacokinetic parameters (Cmax: maximum plasma concentration; t1/2: elimination half-life) are crucial for in vivo studies.

Key Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

  • PI4KIIIβ enzyme

  • Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)

  • PI:PS lipid kinase substrate

  • ATP

  • Test inhibitors (e.g., this compound)

  • 384-well plates

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a solution of PI4KIIIβ enzyme in the kinase reaction buffer. Prepare a solution of the PI:PS substrate and ATP in the kinase reaction buffer.

  • Kinase Reaction: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. Add 2.5 µL of the PI4KIIIβ enzyme solution to each well. Initiate the kinase reaction by adding 5 µL of the substrate and ATP solution to each well. Incubate the plate for 60 minutes at room temperature.

  • Detection: Add the Adapta™ Detection Mix, which contains a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction.

  • Data Acquisition: After a 30-minute incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: The amount of ADP produced is proportional to the decrease in the TR-FRET signal. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity

The MLR assay assesses the ability of a compound to suppress T-cell proliferation in response to allogeneic stimulation, a key indicator of immunosuppressive potential.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Test inhibitors (e.g., this compound)

  • 96-well U-bottom plates

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Responder and Stimulator Cells: Designate PBMCs from one donor as "responder" cells and label them with CFSE. Irradiate the PBMCs from the second donor to render them non-proliferative, designating them as "stimulator" cells.

  • Co-culture: Co-culture the CFSE-labeled responder cells with the irradiated stimulator cells in a 96-well plate at a 1:1 ratio.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control (DMSO) to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Analysis: Harvest the cells and analyze the proliferation of the responder T-cells by measuring the dilution of the CFSE signal using a flow cytometer. A decrease in CFSE fluorescence intensity indicates cell division.

  • Data Interpretation: The inhibition of T-cell proliferation in the presence of the inhibitor, compared to the vehicle control, indicates immunosuppressive activity. Calculate the IC50 value for the inhibition of proliferation.[3][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which PI4KIIIβ is involved is crucial for a deeper understanding of its inhibitors' mechanisms of action.

PI4KIIIβ in Viral Replication

PI4KIIIβ is a host factor that is hijacked by many positive-strand RNA viruses to facilitate the formation of their replication organelles. The kinase is recruited to specific cellular membranes where it generates an environment rich in phosphatidylinositol 4-phosphate (PI4P). This PI4P-rich microenvironment is essential for the recruitment of viral and other host proteins necessary for the assembly of the viral replication complex.

PI4KIIIb_Viral_Replication cluster_host_cell Host Cell cluster_golgi Golgi Apparatus cluster_replication_organelle Viral Replication Organelle PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P ATP→ADP PI PI PI->PI4KIIIb Viral_Proteins Viral Proteins PI4P->Viral_Proteins Recruits Host_Factors Host Factors PI4P->Host_Factors Recruits Replication_Complex Replication Complex Viral_Proteins->Replication_Complex Host_Factors->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Inhibitor PI4KIIIβ Inhibitor (e.g., this compound) Inhibitor->PI4KIIIb Inhibits

PI4KIIIβ's role in establishing viral replication organelles.

PI4KIIIβ in T-Cell Activation and Immunosuppression

The precise role of PI4KIIIβ in T-cell activation is an area of active research. Phosphoinositide signaling is critical at the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC). The generation of various phosphoinositides, including PI4P, is essential for the proper localization and function of signaling molecules that drive T-cell activation, proliferation, and cytokine production. Inhibition of PI4KIIIβ is thought to disrupt this intricate signaling cascade, leading to anergy (a state of non-responsiveness) and the promotion of regulatory T-cell phenotypes, thereby exerting an immunosuppressive effect.

T_Cell_Activation cluster_synapse Immunological Synapse cluster_t_cell_membrane T-Cell Membrane cluster_downstream Downstream Signaling TCR T-Cell Receptor (TCR) APC Antigen-Presenting Cell (APC) TCR->APC Antigen Recognition PI4KIIIb_T PI4KIIIβ PI4P_T PI4P PI4KIIIb_T->PI4P_T ATP→ADP PI_T PI PI_T->PI4KIIIb_T Signaling_Adaptors Signaling Adaptors PI4P_T->Signaling_Adaptors Recruits/Localizes Activation_Pathways Activation Pathways (e.g., NFAT, NF-κB, AP-1) Signaling_Adaptors->Activation_Pathways Proliferation T-Cell Proliferation Activation_Pathways->Proliferation Cytokine_Production Cytokine Production Activation_Pathways->Cytokine_Production Anergy Anergy / Treg Differentiation Inhibitor_T PI4KIIIβ Inhibitor (e.g., this compound) Inhibitor_T->PI4KIIIb_T Inhibits Inhibitor_T->Anergy Promotes Experimental_Workflow start Start: Novel Compound in_vitro_kinase In Vitro Kinase Assay (e.g., Adapta™) start->in_vitro_kinase Potency (IC50) selectivity_panel Kinase Selectivity Panel in_vitro_kinase->selectivity_panel Selectivity Profile cellular_assay Cellular Functional Assay (e.g., Antiviral, MLR) selectivity_panel->cellular_assay Cellular Efficacy (EC50) pk_studies In Vivo Pharmacokinetic Studies cellular_assay->pk_studies In Vivo Relevance end Lead Candidate pk_studies->end

References

UCB9608 vs. PIK-93: A Comparative Analysis of Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate interrogation of biological pathways and the successful development of targeted therapeutics. This guide provides a detailed comparison of two widely used inhibitors, UCB9608 and PIK-93, which both target phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a lipid kinase implicated in various cellular processes and a potential therapeutic target for immunosuppression and antiviral therapies.

This analysis synthesizes available experimental data to objectively compare the potency and selectivity of this compound and PIK-93, offering insights into their respective strengths and potential applications.

Potency and Selectivity Profile

This compound and PIK-93 are both potent inhibitors of PI4KIIIβ, exhibiting inhibitory concentrations in the low nanomolar range. However, their selectivity profiles against other lipid kinases, particularly the closely related phosphoinositide 3-kinases (PI3Ks), differ significantly.

This compound is a highly selective inhibitor of PI4KIIIβ with a reported IC50 of 11 nM.[1][2][3] It has been shown to be selective over PI3K class II alpha (PI3KC2α), beta (PI3KC2β), and gamma (PI3KC2γ) lipid kinases.[1][3] This high degree of selectivity makes this compound a valuable tool for specifically probing the function of PI4KIIIβ with minimal off-target effects on the PI3K pathway.

PIK-93, while also a potent PI4KIIIβ inhibitor with an IC50 of 19 nM, demonstrates a broader spectrum of activity.[4][5][6][7] It is a dual inhibitor, potently targeting PI3Kγ with an IC50 of 16 nM and PI3Kα with an IC50 of 39 nM.[4][5][6] PIK-93 also inhibits other PI3K isoforms, albeit with lower potency: PI3Kδ (IC50 = 120 nM) and PI3Kβ (IC50 = 590 nM).[4][6] While PIK-93 has been reported to show no significant inhibition against a broader panel of other kinases at a concentration of 10 μM, its potent activity against multiple PI3K isoforms necessitates careful consideration when interpreting experimental results.[4][5][6]

The following table summarizes the reported inhibitory activities (IC50) of this compound and PIK-93 against their primary target and key off-targets.

TargetThis compound IC50 (nM)PIK-93 IC50 (nM)
PI4KIIIβ 11 [1][2][3]19 [4][5][6][7]
PI3Kα-39[4][5][6]
PI3Kβ-590[4][6]
PI3Kγ-16[4][6]
PI3Kδ-120[4][6]
PI3KC2αSelective-
PI3KC2βSelective-
PI3KC2γSelective-

Note: A direct head-to-head kinase selectivity panel comparing this compound and PIK-93 across a broad range of kinases is not publicly available. The selectivity of this compound is noted as being high over the listed PI3KC2 isoforms, but comprehensive quantitative data is limited in the public domain.

Signaling Pathways

The differential selectivity of this compound and PIK-93 has important implications for their effects on cellular signaling. This compound, due to its high selectivity, primarily modulates the PI4KIIIβ pathway. In contrast, PIK-93 will impact both the PI4KIIIβ and PI3K signaling cascades.

PI4KIIIb_Signaling_Pathway This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibition PI4P PI(4)P PI4KIIIb->PI4P Phosphorylation PI PI PI->PI4KIIIb Effector Effector Proteins (e.g., OSBP, FAPP2) PI4P->Effector Recruitment Vesicular_Trafficking Vesicular Trafficking (Golgi to PM) Effector->Vesicular_Trafficking Lipid_Transport Lipid Transport Effector->Lipid_Transport Signaling_Complexes Signaling Complex Assembly Effector->Signaling_Complexes

PIK93_Signaling_Pathway cluster_PI4K PI4KIIIβ Pathway cluster_PI3K PI3K Pathway PIK93_PI4K PIK-93 PI4KIIIb PI4KIIIβ PIK93_PI4K->PI4KIIIb Inhibition PI4P PI(4)P PI4KIIIb->PI4P PI PI PI->PI4KIIIb PI4K_downstream Downstream Effects PI4P->PI4K_downstream PIK93_PI3K PIK-93 PI3K PI3K (α, γ) PIK93_PI3K->PI3K Inhibition PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP2 PI(4,5)P2 PIP2->PI3K AKT Akt PIP3->AKT Activation PI3K_downstream Cell Growth, Proliferation, Survival AKT->PI3K_downstream

Experimental Protocols

The determination of inhibitor potency and selectivity is reliant on robust and well-defined experimental protocols. Below are representative methodologies for assessing the activity of PI4K and PI3K inhibitors.

PI4KIIIβ Enzyme Inhibition Assay (Representative Protocol)

This protocol is based on a radiometric thin-layer chromatography (TLC) assay, a common method for measuring lipid kinase activity.

1. Reagents and Materials:

  • Recombinant human PI4KIIIβ enzyme

  • Phosphatidylinositol (PI) substrate

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT

  • [γ-³²P]ATP

  • Inhibitor (this compound or PIK-93) dissolved in DMSO

  • Stop Solution: 1 N HCl

  • Extraction Solution: Chloroform:Methanol (1:1)

  • TLC plates (e.g., silica (B1680970) gel 60)

  • Developing Solvent: n-propanol:1M acetic acid (65:35)

  • Phosphorimager screen and scanner

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a reaction tube, combine the assay buffer, PI substrate (e.g., 100 µg/mL final concentration), and the inhibitor at various concentrations (final DMSO concentration ≤ 1%).

  • Add the recombinant PI4KIIIβ enzyme to initiate a pre-incubation step (e.g., 10 minutes at room temperature).

  • Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µM final concentration, with ~10 µCi per reaction).

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at room temperature.

  • Terminate the reaction by adding the stop solution.

  • Extract the lipids by adding the extraction solution, vortexing, and centrifuging to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front nears the top.

  • Dry the TLC plate and expose it to a phosphorimager screen.

  • Quantify the radioactive spots corresponding to the phosphorylated product (PI4P) using a phosphorimager scanner.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

TLC_Assay_Workflow A 1. Prepare Reaction (Enzyme, Substrate, Inhibitor) B 2. Initiate with [γ-³²P]ATP A->B C 3. Incubate B->C D 4. Stop Reaction & Extract Lipids C->D E 5. Spot on TLC Plate D->E F 6. Develop & Dry Plate E->F G 7. Expose to Phosphorimager F->G H 8. Quantify & Calculate IC50 G->H

PI3K Enzyme Inhibition Assay (Representative Protocol)

A similar TLC-based method can be employed to assess the inhibition of PI3K isoforms.

1. Reagents and Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT, 10 mM MgCl2

  • [γ-³²P]ATP

  • Inhibitor (PIK-93) dissolved in DMSO

  • Stop Solution, Extraction Solution, TLC plates, Developing Solvent, and detection equipment as described for the PI4KIIIβ assay.

2. Assay Procedure: The procedure is analogous to the PI4KIIIβ assay, with the key difference being the use of the appropriate PI3K isoform and its substrate, PIP2. The product of this reaction is phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which will have a different migration pattern on the TLC plate compared to PI4P.

Conclusion

Both this compound and PIK-93 are potent inhibitors of PI4KIIIβ. The choice between these two compounds should be guided by the specific research question.

  • This compound is the preferred tool compound for studies aiming to specifically elucidate the roles of PI4KIIIβ in cellular processes, due to its high selectivity and minimal confounding effects on the PI3K signaling pathway. Its favorable pharmacokinetic properties also make it suitable for in vivo studies.[2]

  • PIK-93 is a potent dual PI4KIIIβ/PI3K inhibitor .[4][6] While it can be used to study PI4KIIIβ, its significant activity against PI3Kα and PI3Kγ must be taken into account. This dual activity could be advantageous in contexts where the simultaneous inhibition of both pathways is desired, but it complicates the interpretation of results intended to be specific for PI4KIIIβ.

For any study utilizing these inhibitors, it is crucial to perform appropriate control experiments to validate the on-target effects and to consider potential off-target contributions to the observed phenotypes, especially when using less selective compounds like PIK-93. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information on the selectivity and use of these valuable chemical probes.

References

UCB9608: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of UCB9608, a potent and orally bioavailable inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). The information presented is intended to assist researchers in evaluating this compound for their studies and to provide context for its potential therapeutic applications.

Executive Summary

This compound is a highly potent inhibitor of PI4KIIIβ with a reported IC50 of 11 nM.[1] A medicinal chemistry effort was undertaken to improve its selectivity over other lipid kinases. This guide summarizes the available quantitative data on its selectivity, details a relevant experimental protocol for assessing its inhibitory activity, and provides diagrams illustrating its place in cellular signaling and the workflow for its characterization.

Kinase Selectivity Profile of this compound

Kinase TargetFold Selectivity vs. PI4KIIIβReference
PI4KIIα~100x[2]
PI4KIIβ~100x[2]
PI4KIIIα~100x[2]
PI3Kα~100x[2]
PI3Kβ~100x[2]
PI3Kγ~100x[2]
PI3Kδ~100x[2]
PI3KC3 (Vps34)~100x[2]
PI3KC2α100-500x[2]
PI3KC2β100-500x[2]
PI3KC2γ100-500x[2]

Table 1: Selectivity Profile of a this compound Analog. This table presents the approximate fold-selectivity of a closely related PI4KIIIβ inhibitor from the same chemical series as this compound against a panel of other lipid kinases. The data is derived from a commercial supplier citing the primary publication for this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a common and robust method for determining the in vitro potency (IC50) of a compound against a lipid kinase such as PI4KIIIβ. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI4KIIIβ enzyme

  • This compound or other test compounds

  • Phosphatidylinositol (PI) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Mixture: Prepare a master mix containing the Kinase Assay Buffer, PI substrate, and ATP. The final ATP concentration should be at or near the Km for PI4KIIIβ.

  • Reaction Initiation: Add the kinase reaction mixture to the wells of the assay plate. Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. Finally, add the PI4KIIIβ enzyme to all wells except the no-enzyme control to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Compound Dilution reaction_setup Set up Kinase Reaction (in 96-well plate) prep_compound->reaction_setup prep_reagents Reagent Preparation (Kinase, Substrate, ATP) prep_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation termination Terminate Reaction (Add ADP-Glo™ Reagent) incubation->termination detection Signal Generation (Add Kinase Detection Reagent) termination->detection read_plate Measure Luminescence detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 PI4KIIIb_signaling cluster_golgi Trans-Golgi Network (TGN) cluster_inhibitor Inhibition cluster_downstream Downstream Effects pi4k PI4KIIIβ pi4p PI(4)P pi4k->pi4p Catalyzes pi Phosphatidylinositol (PI) pi->pi4k Substrate protein_recruitment Recruitment of Effector Proteins (e.g., GOLPH3, Rab11) pi4p->protein_recruitment vesicle Transport Vesicle Budding trafficking Vesicular Trafficking to Plasma Membrane vesicle->trafficking This compound This compound This compound->pi4k Inhibits protein_recruitment->vesicle

References

Validating UCB9608's On-Target Effects in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UCB9608, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), with other alternative inhibitors. The focus is on the validation of its on-target effects within a cellular context, supported by experimental data and detailed protocols.

Introduction to this compound and its Target: PI4KIIIβ

This compound is a potent, orally bioavailable small molecule inhibitor of PI4KIIIβ with an in vitro IC50 of 11 nM.[1] PI4KIIIβ is a lipid kinase that plays a crucial role in the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a major component of the Golgi apparatus membrane. Through its product PI4P, PI4KIIIβ is involved in regulating vesicular trafficking from the Golgi, a fundamental process for protein secretion and membrane homeostasis. Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including viral infections and certain cancers, making it an attractive therapeutic target. This compound has shown promise as an immunosuppressive agent by prolonging allogeneic organ engraftment in vivo.

Comparison of PI4KIIIβ Inhibitors

To objectively assess the on-target efficacy of this compound, it is essential to compare its cellular performance with other known PI4KIIIβ inhibitors. The following table summarizes the in vitro potency of this compound and selected alternative compounds.

CompoundTargetIn Vitro IC50 (nM)Key Features
This compound PI4KIIIβ11Potent, selective, and orally active immunosuppressive agent.[1]
PIK-93PI4KIIIβ, PI3Kα, PI3Kγ19 (PI4KIIIβ)Dual inhibitor, also targets PI3K isoforms.[2][3][4]
PI4KIIIbeta-IN-10PI4KIIIβ3.6Highly potent inhibitor.[5]
BQR695PI4KIIIβ80 (human)

Experimental Validation of On-Target Effects in Cells

Validating that a compound engages its intended target within the complex environment of a cell is a critical step in drug development. Two key experimental approaches to confirm the on-target effects of PI4KIIIβ inhibitors like this compound are the Cellular Thermal Shift Assay (CETSA) and the measurement of cellular phosphatidylinositol 4-phosphate (PI4P) levels via Western blotting.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein's resistance to heat-induced denaturation increases, resulting in a higher melting temperature (Tm).

While specific CETSA data for this compound is not publicly available, the following diagram illustrates the expected workflow and outcome for a PI4KIIIβ inhibitor.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow for PI4KIIIβ cluster_workflow Experimental Steps cluster_results Expected Results A Treat cells with this compound or Vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins from aggregates B->C D Quantify soluble PI4KIIIβ (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E F This compound-treated cells show a rightward shift in the PI4KIIIβ melt curve G Increased Tm of PI4KIIIβ F->G H Confirmation of direct target engagement in cells G->H

Caption: CETSA workflow to validate this compound target engagement.

Measurement of Cellular PI4P Levels by Western Blotting

A direct functional consequence of PI4KIIIβ inhibition is the reduction of its product, PI4P. This can be quantified in cells using Western blotting with an antibody specific for PI4P. A dose-dependent decrease in cellular PI4P levels upon treatment with a PI4KIIIβ inhibitor provides strong evidence of on-target activity.

The diagram below outlines the signaling pathway and the expected impact of this compound.

PI4KIIIbeta_Signaling_Pathway PI4KIIIβ Signaling and Inhibition by this compound cluster_pathway Cellular Pathway cluster_inhibition Inhibitor Action cluster_outcome Expected Outcome PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Product Downstream Downstream Effectors (e.g., Vesicular Trafficking) PI4P->Downstream ReducedPI4P Reduced PI4P Levels PI4P->ReducedPI4P This compound This compound This compound->Inhibition

Caption: PI4KIIIβ signaling pathway and its inhibition by this compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, Jurkat) in sufficient quantity for the experiment.

    • Treat cells with the desired concentrations of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control sample.

  • Cell Lysis and Lysate Clarification:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for PI4KIIIβ.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the intensity of each heated sample to the corresponding non-heated control.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm) and the shift in Tm (ΔTm) between the vehicle- and inhibitor-treated samples. A positive ΔTm indicates target stabilization and engagement.

Western Blot Protocol for Cellular PI4P Levels
  • Cell Culture and Treatment:

    • Plate cells and treat with a dose-response range of this compound or other inhibitors (and a vehicle control) for a specified duration.

  • Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and extract lipids using an appropriate method (e.g., a biphasic extraction with chloroform/methanol/HCl).

  • Lipid Separation and Transfer:

    • Spot the extracted lipids onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PI4P overnight at 4°C.

    • Wash the membrane with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBS-T.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the dot blot intensities using densitometry software.

    • Normalize the PI4P signal to a loading control (e.g., total protein or another lipid).

    • Plot the normalized PI4P levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.

Logical Comparison of Validation Methods

Validation_Methods_Comparison Comparison of On-Target Validation Methods for this compound cluster_cetca Cellular Thermal Shift Assay (CETSA) cluster_pi4p PI4P Western Blot This compound This compound CETSA_Principle Principle: Ligand binding increases protein thermal stability. This compound->CETSA_Principle applied to PI4P_Principle Principle: Measures the functional consequence of PI4KIIIβ inhibition. This compound->PI4P_Principle applied to CETSA_Output Output: Shift in PI4KIIIβ melting temperature (ΔTm). CETSA_Advantage Advantage: Directly demonstrates physical binding to the target in cells. CETSA_Limitation Limitation: Not all binding events cause a thermal shift; requires a specific antibody. PI4P_Output Output: Dose-dependent reduction in cellular PI4P levels (IC50). PI4P_Advantage Advantage: Confirms functional activity and cellular potency. PI4P_Limitation Limitation: Indirect measure of target engagement; PI4P levels can be influenced by other kinases.

References

A Comparative Analysis of UCB9608 and its Analogs in PI4KIIIβ Inhibition and Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of UCB9608, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), and its relevant analogs. The focus is on its performance in preclinical models of immunosuppression, with supporting experimental data and methodologies to aid in further research and development in this area.

Introduction to this compound

This compound is a third-generation, orally bioavailable small molecule inhibitor targeting PI4KIIIβ, an enzyme crucial for the maintenance of the Golgi apparatus structure and function, which in turn plays a significant role in T-cell activation and immune response.[1] Developed from a series of 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amines, this compound represents a significant advancement over its predecessors with vastly improved solubility, metabolic stability, and selectivity, positioning it as a promising candidate for immunosuppressive therapies, particularly in the context of allogeneic organ transplantation.[1][2]

Comparative Performance of this compound and Analogs

The development of this compound involved systematic medicinal chemistry efforts to overcome the limitations of earlier compounds, such as poor solubility and off-target effects. A key predecessor, compound 22 , was identified as a potent PI4KIIIβ inhibitor but possessed suboptimal physicochemical properties. The structural evolution from compound 22 to this compound resulted in a superior pharmacological profile.

Below is a summary of the quantitative data comparing this compound with its direct analog, compound 22, and other notable PI4KIIIβ inhibitors.

CompoundPI4KIIIβ IC50 (nM)HuMLR IC50 (nM)Selectivity vs PI3KαSelectivity vs PI3KγAqueous Solubility (µM)LogD (pH 7.4)
This compound 11[2][3]37[3]>1000-fold>1000-fold1101.47
Compound 22 1553>1000-fold>1000-fold<11.85
PIK-93 19[4]Not ReportedLow (IC50 = 39 nM)[4]Low (IC50 = 16 nM)[4]Not ReportedNot Reported
BF738735 5.7[4]Not Reported>300-foldNot ReportedNot ReportedNot Reported
T-00127-HEV1 60[4]Not ReportedHighHighNot ReportedNot Reported
Compound 7f 16[5]Not Reported>625-foldNot ReportedNot ReportedNot Reported

Experimental Protocols

PI4KIIIβ Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of PI4KIIIβ by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI4KIIIβ enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound and analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 1 µL of the compound solution to the wells of the assay plate.

  • Add 10 µL of a solution containing the PI4KIIIβ enzyme and the PI substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Human Mixed Lymphocyte Reaction (HuMLR) Assay

This assay assesses the immunosuppressive potential of compounds by measuring their ability to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Mitomycin C or irradiation source to inactivate stimulator cells.

  • Test compounds (this compound and analogs) dissolved in DMSO.

  • Cell proliferation reagent (e.g., [³H]-thymidine or CFSE).

  • 96-well round-bottom culture plates.

Procedure:

  • Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.

  • Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

  • Inactivate the stimulator cells by treating with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by irradiation to prevent their proliferation. Wash the cells thoroughly after treatment.

  • Plate the responder cells (e.g., 1 x 10⁵ cells/well) and the inactivated stimulator cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

  • Add serial dilutions of the test compounds to the co-culture. Include appropriate vehicle (DMSO) and positive (no compound) controls.

  • Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • To measure proliferation, pulse the cells with [³H]-thymidine (1 µCi/well) for the final 18-24 hours of incubation.

  • Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.

  • Alternatively, for CFSE-based proliferation analysis, label the responder cells with CFSE before co-culture and analyze the dilution of the dye by flow cytometry at the end of the incubation period.

  • Calculate the IC50 values representing the concentration of the compound that inhibits T-cell proliferation by 50%.

Visualizations

PI4KIII_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation CD28 CD28 CD28->PLCg1 PI PI PI4KIIIb PI4KIIIβ PI->PI4KIIIb PIP PI(4)P PI4KIIIb->PIP This compound This compound This compound->PI4KIIIb IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Biochemical_Assay Biochemical Assays (e.g., PI4KIIIβ IC50) SAR->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., HuMLR IC50) SAR->Cellular_Assay ADMET ADMET Profiling (Solubility, Stability, etc.) SAR->ADMET In_Vivo In Vivo Efficacy Models (e.g., Allograft Rejection) SAR->In_Vivo Lead Candidate Selection Biochemical_Assay->SAR Cellular_Assay->SAR ADMET->SAR Tox Toxicology Studies In_Vivo->Tox PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD

References

UCB9608: A Comparative Guide to Off-Target Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of UCB9608's kinase selectivity profile, supported by experimental data and protocols.

This compound is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ), a lipid kinase involved in the generation of phosphatidylinositol 4-phosphate (PI4P), a key regulator of intracellular trafficking and signaling. The development of this compound was driven by the need to improve upon earlier compounds that suffered from poor solubility and undesirable off-target activities.[1][2] This guide provides a comparative analysis of this compound's off-target kinase activity, placing its selectivity in context with a precursor compound and outlining the standard methodologies for such assessments.

Comparative Kinase Selectivity: this compound vs. Precursor Compound 22

To objectively assess the improved selectivity of this compound, its activity was compared against that of its developmental precursor, Compound 22. Both compounds were screened at a concentration of 1 µM across a panel of 48 protein kinases. The results demonstrate a significantly improved selectivity profile for this compound.

The development from Compound 22 to this compound (also referred to as compound 44 in developmental literature) involved a medicinal chemistry strategy aimed at enhancing physicochemical properties, metabolic stability, and selectivity, while maintaining high potency against the primary target, PI4KIIIβ.[1][3]

Table 1: Comparative Off-Target Kinase Activity Profile

Kinase TargetCompound 22 (% Inhibition @ 1µM)This compound (Compound 44) (% Inhibition @ 1µM)
PI4KIIIβ (Primary Target) Potent Inhibition (IC50 = 11 nM) Potent Inhibition (IC50 = 11 nM)
LCK9919
SRC9711
FYN9613
YES9611
FGR9312
HCK8211
FLT37511
KIT7011
PDGFRβ6210
VEGFR25710
CSF1R5011

Note: Data extracted from the supplementary information of Reuberson et al., J. Med. Chem. 2018, 61 (15), pp 6705-6723. The primary target PI4KIIIβ IC50 is listed for context; the off-target screen was performed at a fixed concentration. Only kinases with ≥50% inhibition by Compound 22 are shown for clarity.

As the data illustrates, Compound 22 exhibited significant off-target activity against several SRC family kinases (LCK, SRC, FYN, YES, FGR, HCK) and other receptor tyrosine kinases (FLT3, KIT, PDGFRβ, VEGFR2, CSF1R). In stark contrast, this compound shows minimal interaction with these kinases at the same concentration, highlighting its superior selectivity and making it a more precise tool for studying PI4KIIIβ function.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the process of its evaluation, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing kinase selectivity.

PI4KIIIb_Pathway cluster_membrane Golgi Membrane PI Phosphatidylinositol (PI) PI4KIIIb PI4KIIIβ PI->PI4KIIIb Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) Downstream Downstream Signaling (e.g., Vesicular Trafficking) PI4P->Downstream ATP ATP ATP->PI4KIIIb ADP ADP PI4KIIIb->PI4P Phosphorylation PI4KIIIb->ADP This compound This compound This compound->PI4KIIIb Inhibition

Caption: PI4KIIIβ signaling pathway and point of inhibition by this compound.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Inhibitor Stock (e.g., this compound in DMSO) B1 Dispense Kinase, Substrate, and Inhibitor into Assay Plate A1->B1 A2 Prepare Kinase Panel (Recombinant Enzymes) A2->B1 A3 Prepare Substrates & ATP B2 Initiate Reaction (Add ATP) A3->B2 B1->B2 B3 Incubate at RT B2->B3 B4 Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) B3->B4 C1 Quantify Kinase Activity (vs. Vehicle Control) B4->C1 C2 Calculate % Inhibition C1->C2 C3 Generate Selectivity Profile (Heatmap or Table) C2->C3

Caption: General experimental workflow for off-target kinase profiling.

Experimental Protocols

The assessment of off-target kinase activity is crucial for characterizing any kinase inhibitor. The following is a detailed, generalized protocol for conducting a kinase selectivity screen, based on industry-standard practices.

Objective: To determine the selectivity of an inhibitor (e.g., this compound) by screening it against a broad panel of protein kinases.

Materials:

  • Test Inhibitor (e.g., this compound)

  • Dimethyl Sulfoxide (DMSO, high purity)

  • Recombinant Kinase Panel (e.g., Eurofins, Reaction Biology)

  • Kinase-specific substrates (peptides or proteins)

  • Adenosine Triphosphate (ATP)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Assay plates (e.g., 384-well, low-volume)

  • Detection reagents (e.g., ADP-Glo™ from Promega, [γ-³³P]ATP for radiometric assays)

  • Plate reader (Luminometer or Scintillation Counter)

Methodology:

  • Compound Preparation:

    • Prepare a concentrated stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions to create intermediate concentrations. For a single-point screen, prepare a working solution that, when added to the assay, results in the desired final concentration (e.g., 1 µM). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Assay Reaction Setup:

    • In a multi-well assay plate, add the kinase reaction buffer.

    • Add the specific kinase enzyme for each well or column, corresponding to the desired panel.

    • Add the kinase-specific substrate.

    • Add the test inhibitor at the final desired concentration. Include a vehicle control (DMSO only) and a positive control inhibitor for each kinase where available.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is critical; assays may be run at the Kₘ for ATP for each kinase to sensitively detect ATP-competitive inhibitors, or at physiological concentrations (~1 mM) to better reflect cellular conditions.[4]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the reaction. The method depends on the assay format.

    • For Luminescence-based assays (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete unused ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • For Radiometric assays (e.g., HotSpot™): Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate. Wash away the free [γ-³³P]ATP.

    • Measure the signal using a plate reader appropriate for the detection method (luminescence or radioactivity).

  • Data Analysis:

    • The raw signal from each well is recorded.

    • The activity in the presence of the inhibitor is compared to the vehicle control (0% inhibition) and a "no enzyme" or maximally inhibited control (100% inhibition).

    • Calculate the percent inhibition for each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • The results are compiled into a table or visualized as a heatmap to provide a comprehensive selectivity profile.

References

A Comparative Guide to the Cross-Reactivity of PI3K Inhibitors with Class I Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "UCB9608" in the context of PI3K isoform cross-reactivity did not yield publicly available data. However, a publication was identified describing this compound as a selective inhibitor of PI4KIIIβ, a different class of lipid kinase, developed for immunosuppression[1]. Given the user's specific request for a comparison guide on cross-reactivity with PI3K isoforms, this document will serve as a template, providing a detailed comparison of two well-characterized Class I PI3K inhibitors: the pan-inhibitor Pictilisib (GDC-0941) and the p110δ-selective inhibitor Idelalisib (CAL-101) . This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparison is structured and the key data required.

Introduction

The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating cellular processes like growth, proliferation, survival, and metabolism. The four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) are highly homologous but have distinct roles in normal physiology and disease, making isoform selectivity a critical factor in drug development to maximize efficacy and minimize off-target effects[2][3]. This guide provides a comparative analysis of the in vitro potency and selectivity of Pictilisib and Idelalisib against the Class I PI3K isoforms.

Quantitative Data Summary: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for Pictilisib and Idelalisib against the four Class I PI3K catalytic isoforms. Lower values indicate higher potency.

Compoundp110α (nM)p110β (nM)p110γ (nM)p110δ (nM)Selectivity Profile
Pictilisib (GDC-0941) 3[4][5][6][7]33[4][6][7]75[4][6][7]3[4][5][6][7]Pan-Class I inhibitor
Idelalisib (CAL-101) 820 - 8,600[8][9]565 - 4,000[8][9]89 - 2,100[8][9]2.5 - 19[8][9][10][11]p110δ-selective

Note: IC50 values can vary between different studies and assay conditions.

Signaling Pathway and Experimental Workflow Visualization

Understanding the context of the PI3K signaling pathway and the experimental procedure for determining inhibitor selectivity is crucial for interpreting the data.

PI3K_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt mtor mTORC1 akt->mtor Activation cellular_responses Cell Growth, Proliferation, Survival mtor->cellular_responses pten PTEN pten->pip3 Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow prep 1. Compound Preparation (Serial Dilution of Inhibitor) reaction_setup 2. Kinase Reaction Setup (Add Enzyme, Substrate, Inhibitor) prep->reaction_setup initiation 3. Reaction Initiation (Add ATP) reaction_setup->initiation incubation 4. Incubation (e.g., 60 min at RT) initiation->incubation detection 5. Detection (Measure ADP production) incubation->detection analysis 6. Data Analysis (Plot Dose-Response Curve, Calculate IC50) detection->analysis

Caption: Workflow for determining PI3K inhibitor selectivity.

Experimental Protocols

The following is a representative protocol for a biochemical kinase assay used to determine the IC50 values of inhibitors against PI3K isoforms. This is often performed using a luminescence-based assay that measures ADP production, a direct product of kinase activity.

Objective: To measure the concentration-dependent inhibition of a specific PI3K isoform by a test compound.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)[12]

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Pictilisib) and control compound (e.g., Idelalisib) dissolved in DMSO

  • Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[13]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Low-volume 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These are further diluted in the kinase assay buffer to achieve the final desired concentrations for the assay.

  • Enzyme/Substrate Mixture: The recombinant PI3K enzyme and the PIP2 lipid substrate are diluted to their optimal concentrations in the kinase assay buffer.

  • Assay Plate Preparation: The serially diluted compound or vehicle control (DMSO) is added to the wells of a 384-well plate[13].

  • Enzyme Addition: The enzyme/substrate mixture is added to each well containing the compound[13]. The plate is mixed gently and pre-incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme[14].

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to each well[13][15].

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature[13][15].

  • Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal[13]. The plate is incubated for another 30-60 minutes.

  • Data Analysis: The luminescence of each well is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The data are normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value[12][15].

References

Safety Operating Guide

Navigating the Safe Disposal of UCB9608: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like UCB9608 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

This compound, a potent and selective PI4KIIIβ inhibitor, requires careful management throughout its lifecycle in the laboratory, from receipt to final disposal. Adherence to these procedures will help mitigate risks associated with its handling.

Key Compound Information

A summary of essential data for this compound is provided below to inform safe handling and disposal practices.

ParameterValue
Chemical Name This compound
CAS Number 1616413-96-7
Hazard Classification Acute toxicity - oral 4 (Harmful if swallowed)[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses with side shields or goggles, lab coat.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, solutions, and contaminated labware.

Step 1: Waste Identification and Segregation

  • Identify all this compound waste streams: This includes unused stock compound, expired solutions, contaminated media, and disposable items such as pipette tips, tubes, and gloves.

  • Segregate this compound waste: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible waste mixing can lead to dangerous chemical reactions.

Step 2: Waste Collection and Container Management

  • Use designated hazardous waste containers: Collect all this compound waste in a clearly labeled, leak-proof hazardous waste container. The container must be compatible with the chemical nature of the waste.

  • Properly label the waste container: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "1616413-96-7"

    • An indication of the hazards (e.g., "Toxic")

    • The accumulation start date

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect dry this compound powder and contaminated items (e.g., weigh boats, contaminated wipes) in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Ensure the container has a secure, tightly fitting cap to prevent spills and evaporation.

    • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste.[3]

Step 3: Storage of Hazardous Waste

  • Store waste in a designated and secure area: Keep waste containers in a well-ventilated, designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills from spreading.

  • Keep containers closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[4]

Step 4: Arranging for Final Disposal

  • Follow institutional procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.

  • Do not dispose of this compound down the drain or in regular trash: This compound must be disposed of through a licensed hazardous waste disposal facility.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.

Step 5: Decontamination of Work Areas

  • Clean work surfaces: After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate cleaning agent.

  • Dispose of cleaning materials as hazardous waste: Any wipes, paper towels, or other materials used for decontamination should be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

UCB9608_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Collection cluster_3 Step 3: Containerization & Labeling cluster_4 Step 4: Storage & Disposal start Generate this compound Waste (Unused compound, solutions, contaminated labware) identify Identify Waste Type start->identify segregate Segregate from other incompatible waste identify->segregate solid_waste Solid Waste (e.g., powder, gloves, tips) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions, media) segregate->liquid_waste sharps_waste Sharps Waste (e.g., needles, contaminated glass) segregate->sharps_waste container_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid container_sharps Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage pickup Arrange for Hazardous Waste Pickup via EHS storage->pickup disposal Final Disposal at an Approved Facility pickup->disposal

Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.